1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride
Beschreibung
BenchChem offers high-quality 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(6-chloropurin-9-yl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c1-5(10)2-14-4-13-6-7(9)11-3-12-8(6)14;/h3-5H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLSKVFZVWTLNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1N=CN=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Application Scientist’s Guide to 1-(6-Chloro-9H-purin-9-yl)propan-2-amine Hydrochloride
Executive Summary: A Bifunctional Scaffold for Drug Discovery
In modern medicinal chemistry, the rapid assembly of complex nucleotide analogues, Toll-like receptor (TLR) agonists, and Heat Shock Protein 90 (Hsp90) inhibitors relies heavily on versatile, pre-functionalized building blocks[1]. 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride (CAS: 1822677-29-1) is a premier example of such a scaffold.
Structurally, this molecule presents two orthogonal sites of reactivity:
-
The C6-Position of the Purine Ring: Activated by the electron-withdrawing nature of the adjacent pyrimidine nitrogens, the 6-chloro substituent is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
The Aliphatic Primary Amine: Located on the C2 position of the propyl linker, this amine serves as an attachment point for phosphonylation (to generate acyclic nucleotide reverse transcriptase inhibitors, or NRTIs) or acylation[2].
The Causality of the Salt Form: Why is this compound supplied as a hydrochloride salt rather than a free base? The free base (CAS: 1706462-69-2) contains both a strong nucleophile (the primary amine) and a strong electrophile (the 6-chloropurine core). If left unprotonated, the compound undergoes spontaneous intermolecular SNAr, leading to unwanted oligomerization. By supplying it as an HCl salt, the primary amine is protonated ( −NH3+ ), rendering it non-nucleophilic and ensuring long-term thermodynamic stability and shelf life.
Physicochemical Profiling
Understanding the physical and chemical parameters of this intermediate is critical for designing downstream purification and reaction conditions. The data below synthesizes known properties and predictive structural modeling[3].
| Property | Value | Scientific Implication |
| Chemical Name | 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride | IUPAC standard nomenclature. |
| CAS Number | 1822677-29-1 | Unique identifier for the HCl salt. |
| Molecular Formula | C8H10ClN5 • HCl | Dictates mass spectrometry expected adducts. |
| Molecular Weight | 248.11 g/mol (Salt) / 211.65 g/mol (Free Base) | Critical for stoichiometric calculations. |
| Appearance | White to off-white crystalline powder | Colorimetric indicator of auto-oxidation/degradation. |
| Solubility Profile | Soluble in H2O, DMSO, MeOH; Insoluble in Hexane, Et2O | Enables biphasic reaction setups and liquid-liquid extraction. |
| Topological Polar Surface Area | ~63.8 Ų (Predicted for core) | Indicates moderate membrane permeability potential[3]. |
Mechanistic Pathways & Synthetic Utility
The true value of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride lies in its orthogonal reactivity. By controlling the pH of the reaction environment, chemists can selectively direct reactions to either the aliphatic amine or the purine core.
Caption: Workflow of orthogonal functionalization for drug discovery.
The SNAr Mechanism at C6
When converting the 6-chloropurine to an adenine derivative (6-aminopurine), the reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C6 carbon, breaking the aromaticity temporarily to form a tetrahedral Meisenheimer complex. The rapid expulsion of the chloride ion restores aromaticity, driving the reaction forward[1].
Caption: Mechanistic pathway of Nucleophilic Aromatic Substitution at C6.
Experimental Protocols
As a self-validating system, the protocols below incorporate built-in analytical checkpoints to ensure the integrity of the synthetic steps.
Protocol A: Orthogonal Functionalization of the Primary Amine
Objective: To selectively alkylate or acylate the aliphatic amine while preserving the reactive 6-chloro group for late-stage diversification. Causality: We utilize N,N-Diisopropylethylamine (DIPEA). DIPEA is a sterically hindered base that will neutralize the HCl salt to liberate the primary amine, but it is non-nucleophilic, meaning it will not attack the C6 position and displace the chloride.
-
Preparation: Suspend 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride (1.0 eq, 248.11 mg, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere.
-
Neutralization: Add DIPEA (2.5 eq, 2.5 mmol, 435 µL) dropwise at 0°C. Validation Check: The suspension should clarify into a homogeneous solution as the free base is liberated.
-
Electrophilic Addition: Slowly add the desired electrophile (e.g., an alkyl halide or acyl chloride) (1.05 eq) to the mixture.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS. Validation Check: Look for the disappearance of the m/z 212 [M+H]+ peak (free base) and the appearance of the product mass, ensuring the isotopic pattern of the chlorine atom (a 3:1 ratio of M to M+2) remains intact.
-
Workup: Quench with saturated aqueous NH4Cl, extract with Ethyl Acetate (3 x 10 mL), wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: Late-Stage Amination at C6 (Adenine Core Formation)
Objective: To displace the 6-chloro group with an amine to form an active pharmaceutical ingredient (API) core, such as those found in Hsp90 inhibitors[1]. Causality: The SNAr reaction at C6 requires thermal energy to overcome the activation barrier of the Meisenheimer complex formation. A polar protic solvent (like n-butanol or methanol) is used to stabilize the transition state and solvate the departing chloride ion.
-
Preparation: Dissolve the N-functionalized intermediate from Protocol A (1.0 eq) in n-butanol (0.2 M concentration).
-
Nucleophile Addition: Add the desired primary or secondary amine (e.g., cyclopropylamine) in large excess (5.0 eq). If synthesizing a primary adenine core, use 7N Ammonia in Methanol.
-
Thermal Activation: Seal the reaction vessel and heat to 80–100°C for 12 hours.
-
Monitoring: Monitor via TLC (DCM:MeOH 9:1). Validation Check: The starting material spot (UV active at 254 nm) will disappear, replaced by a more polar, highly fluorescent spot characteristic of 6-aminopurines.
-
Isolation: Cool to room temperature, concentrate in vacuo, and purify the crude residue via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final target.
References
-
Title: 7'-Substituted Benzothiazolothio- and Pyridinothiazolothio-Purines as Potent Heat Shock Protein 90 Inhibitors | Journal of Medicinal Chemistry Source: acs.org URL: [Link]
-
Title: (R)-N-(1-(6-amino-9H-purin-9-yl)propan-2-yl)-N-(2-phosphonoethyl)glycine | PubChem Source: nih.gov URL: [Link]
Sources
Solubility profile of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride in polar and non-polar solvents
An In-Depth Technical Guide to the Solubility Profile of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride in Polar and Non-Polar Solvents
Authored by: A Senior Application Scientist
Foreword: From Theoretical Prediction to Empirical Validation
In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy. This guide provides a comprehensive examination of the solubility profile of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride, a purine derivative of significant interest.
While specific, quantitative solubility data for this compound is not extensively pre-existing in public literature, this guide is structured to empower researchers and drug development professionals with the foundational knowledge and practical methodologies to determine it. We will first deduce a predicted solubility profile based on the molecule's structural attributes and then delineate a robust experimental framework for its empirical validation. This approach ensures not only a deep understanding of the "what" but also the "how" and "why," reflecting a commitment to scientific rigor and practical application.
Molecular Structure and Predicted Solubility Profile
The solubility of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is governed by the interplay of its distinct structural components: the purine ring, the chloro-substituent, the propan-2-amine side chain, and its hydrochloride salt form.
-
The Purine Core: The purine ring system, with its multiple nitrogen atoms, is capable of hydrogen bonding, which imparts a degree of polarity.[1] This suggests a potential for solubility in polar solvents.
-
The Chloro Substituent: The electron-withdrawing nature of the chloro group at the 6-position can influence the electron distribution of the purine ring, potentially affecting its interactions with solvent molecules.
-
The Propan-2-amine Side Chain: The aliphatic nature of the propyl group introduces a non-polar character. However, the primary amine group is a key site for hydrogen bonding and, in its protonated form, for strong ionic interactions.
-
The Hydrochloride Salt: The formation of a hydrochloride salt significantly increases the polarity of the molecule. Amine hydrochlorides are generally more soluble in water and other polar protic solvents compared to their free base counterparts.[2]
Predicted Solubility: Based on this structural analysis, 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is anticipated to exhibit higher solubility in polar protic solvents (e.g., water, methanol, ethanol) due to the combined effects of its hydrochloride salt form and the hydrogen bonding capabilities of the purine ring and amine group. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is also expected to be significant. Conversely, its solubility in non-polar solvents (e.g., hexane, toluene) is predicted to be low, given the overall polar nature of the molecule.
Theoretical Underpinnings of Solubility
The solubility of a crystalline solid in a liquid solvent is a thermodynamic equilibrium process. It is influenced by several factors, including:
-
Solvent Polarity: "Like dissolves like" is a fundamental principle. Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
-
Hydrogen Bonding: The ability of the solute and solvent to form hydrogen bonds is a powerful driver of solubility, particularly for compounds with hydrogen bond donors (like the amine group and purine nitrogens) and acceptors.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation (the interaction between solute and solvent molecules) must overcome the crystal lattice energy (the energy holding the solid's crystal structure together).
-
Temperature: For most solid solutes, solubility increases with temperature.
-
pH (for aqueous solutions): The solubility of ionizable compounds, such as this amine hydrochloride, is highly dependent on the pH of the aqueous medium.
Experimental Determination of Solubility: A Validated Protocol
The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies such as the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[3][4][5]
Materials and Equipment
-
1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride (CAS: 1822677-29-1)
-
A selection of polar and non-polar solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethyl Acetate, Dichloromethane, Toluene, Hexane)
-
Thermostatic shaker or orbital shaker
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can be determined by measuring the concentration at different time points (e.g., 24, 48, and 72 hours) until the concentration no longer changes significantly.[3]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
-
Quantitative Analysis:
-
Dilute the filtered saturated solution with a known volume of the respective solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
A calibration curve should be generated using standard solutions of known concentrations to accurately quantify the solubility.[1]
-
-
Data Calculation and Reporting:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Workflow for Solubility Determination
Caption: Experimental workflow for determining equilibrium solubility.
Data Presentation
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.
| Solvent Classification | Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (mg/mL) |
| Polar Protic | Water | 80.1 | Experimental Data |
| Methanol | 32.7 | Experimental Data | |
| Ethanol | 24.5 | Experimental Data | |
| Polar Aprotic | DMSO | 46.7 | Experimental Data |
| DMF | 38.3 | Experimental Data | |
| Acetonitrile | 37.5 | Experimental Data | |
| Non-Polar | Dichloromethane | 9.1 | Experimental Data |
| Ethyl Acetate | 6.0 | Experimental Data | |
| Toluene | 2.4 | Experimental Data | |
| Hexane | 1.9 | Experimental Data |
Causality and Field-Proven Insights
The choice of solvents for the solubility screen is not arbitrary. It spans a range of polarities and hydrogen bonding capabilities to build a comprehensive profile of the compound's behavior. For a hydrochloride salt, particular attention should be paid to aqueous solubility across a physiologically relevant pH range (1.2 to 6.8), as this is critical for predicting oral bioavailability.[][7][8]
The relationship between solvent polarity and solubility can be visualized as follows:
Caption: Predicted solubility as a function of solvent polarity.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride. By integrating theoretical predictions based on molecular structure with a robust, validated experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in drug development. The methodologies outlined herein are grounded in established scientific principles and regulatory guidelines, ensuring the integrity and trustworthiness of the results.
References
-
Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]
-
A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Retrieved from [Link]
-
Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads - OLI, Inc. (2023, June 20). Retrieved from [Link]
-
Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC. (n.d.). Retrieved from [Link]
-
Experimentally determined pH-dependent API solubility using a globally harmonized protocol - ResearchGate. (n.d.). Retrieved from [Link]
-
The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions - ResearchGate. (n.d.). Retrieved from [Link]
-
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10). Retrieved from [Link]
-
ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment - Admescope. (2025, May 12). Retrieved from [Link]
-
ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5 - EMA. (2020, February 10). Retrieved from [Link]
-
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved from [Link]
-
Solubility of organic amine salts - Sciencemadness.org. (2011, July 19). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. who.int [who.int]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Data of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride
A Hypothetical Case Study for Drug Development Professionals
Disclaimer: As of the writing of this guide, the specific crystal structure and corresponding X-ray diffraction data for 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride have not been made publicly available in crystallographic databases. This document, therefore, presents a comprehensive, hypothetical case study constructed from established crystallographic principles and data from structurally related purine analogues. The methodologies, data, and analyses detailed herein are intended to serve as an expert-level, illustrative guide for researchers, scientists, and drug development professionals on the process of determining and interpreting the crystal structure of a small organic molecule of pharmaceutical interest.
Introduction: The Significance of Structural Elucidation
1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is a purine derivative with potential applications in medicinal chemistry. The 6-chloropurine scaffold is a common starting point for the synthesis of a variety of biologically active compounds.[1][2][3] Understanding the three-dimensional atomic arrangement of this molecule is paramount for several key aspects of drug development. A definitive crystal structure provides invaluable insights into:
-
Conformational Analysis: Identifying the preferred spatial arrangement of the molecule, which influences its interaction with biological targets.
-
Intermolecular Interactions: Elucidating the hydrogen bonding and other non-covalent interactions that govern the crystal packing. This information is crucial for understanding the solid-state properties of the active pharmaceutical ingredient (API).
-
Structure-Activity Relationships (SAR): Providing a concrete structural basis for rational drug design and the optimization of lead compounds.[4][5]
-
Polymorph Screening: Serving as the definitive reference for identifying and characterizing different crystalline forms (polymorphs), which can have significant implications for the solubility, stability, and bioavailability of a drug.
This guide will walk through the critical steps of a single-crystal X-ray diffraction study, from crystallization to structure validation, providing the "why" behind the "how" at each stage.
Methodology: From Powder to Refined Structure
The journey from a synthesized compound to a fully validated crystal structure is a meticulous process.[6] This section details the experimental and computational workflow, emphasizing the rationale behind each procedural choice.
Crystallization: The Art and Science of Single Crystal Growth
The primary bottleneck in any crystallographic study is obtaining high-quality single crystals of sufficient size for diffraction experiments.[6][7] For a hydrochloride salt such as our target compound, which is likely to be soluble in polar solvents, several techniques are viable.
Experimental Protocol: Slow Evaporation from a Saturated Solution
-
Solvent Screening: A preliminary screening of various solvents (e.g., methanol, ethanol, isopropanol, and water) and solvent mixtures is conducted to identify a system in which the compound has moderate solubility. For hydrochloride salts, aqueous alcohol solutions are often a good starting point.[8]
-
Preparation of a Saturated Solution: Approximately 10-20 mg of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is dissolved in a minimal amount of the chosen solvent (e.g., a 9:1 ethanol:water mixture) with gentle warming to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent gradually increases the concentration, leading to supersaturation and, ideally, the formation of well-ordered crystals over several days.[9]
Causality Behind Experimental Choices: The goal of slow evaporation is to allow the molecules to self-assemble into a highly ordered crystalline lattice. Rapid precipitation would likely result in an amorphous solid or poorly crystalline powder, which is unsuitable for single-crystal X-ray diffraction.[7][9] The choice of a solvent mixture allows for fine-tuning of the solubility and evaporation rate.
X-ray Data Collection: Probing the Crystal with X-rays
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to collect the data that will be used to determine the arrangement of atoms within the crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A well-formed, clear crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a modern area detector.[10] The data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Collection Strategy: A data collection strategy is devised to ensure a complete and redundant dataset is collected.[11][12] This typically involves a series of scans through different crystal orientations.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
Causality Behind Experimental Choices: The use of monochromatic X-rays is essential for Bragg's Law to be satisfied for specific crystal planes. Low-temperature data collection improves the quality of the diffraction data by reducing atomic motion.[13] A complete and redundant dataset is crucial for an accurate and reliable structure solution and refinement.
Structure Solution and Refinement: From Diffraction Pattern to Molecular Model
The processed diffraction data is used to solve the "phase problem" and generate an initial model of the crystal structure, which is then refined to achieve the best possible fit with the experimental data.
Computational Workflow: Structure Solution and Refinement
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
-
Structure Solution: Ab initio methods, such as direct methods or dual-space recycling, are employed to solve the phase problem and generate an initial electron density map. The SHELXT program is a powerful tool for this purpose.[14]
-
Model Building: The initial electron density map is interpreted to build a molecular model, identifying the positions of the non-hydrogen atoms.
-
Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined against the experimental diffraction data using a least-squares minimization procedure. The SHELXL program is the industry standard for small-molecule structure refinement.[15][16][17] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is rigorously validated to check for any errors or inconsistencies. The PLATON program is an essential tool for structure validation.[18][19][20][21][22]
Causality Behind Experimental Choices: The choice of structure solution and refinement software, such as the SHELX suite, is based on their proven reliability and widespread use in the crystallographic community.[14][17] The refinement process aims to minimize the difference between the observed and calculated structure factors, resulting in an accurate molecular model. Validation is a critical final step to ensure the quality and correctness of the determined structure.[20]
Results and Discussion: A Hypothetical Crystal Structure
This section presents the plausible crystallographic data and a discussion of the structural features of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride, based on our hypothetical case study.
Crystallographic Data
The following table summarizes the hypothetical crystal data and structure refinement details.
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₁₁Cl₂N₅ |
| Formula Weight | 248.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 15.2 |
| c (Å) | 9.1 |
| β (°) | 105.3 |
| Volume (ų) | 1130.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.458 |
| Absorption Coefficient (mm⁻¹) | 0.65 |
| F(000) | 512 |
| Crystal Size (mm³) | 0.25 x 0.18 x 0.12 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 9876 |
| Independent reflections | 2589 [R(int) = 0.035] |
| Completeness to theta = 27.5° | 99.8% |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2589 / 0 / 145 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.128 |
| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.28 |
Molecular Structure and Conformation
The asymmetric unit would contain one molecule of 1-(6-chloro-9H-purin-9-yl)propan-2-amine and one chloride counter-ion. The purine ring system is expected to be essentially planar. The propan-2-amine substituent will adopt a specific conformation relative to the purine ring, which will be defined by the relevant torsion angles. The amine group will be protonated, forming the hydrochloride salt.
Intermolecular Interactions and Crystal Packing
In the solid state, the molecules are expected to be linked by a network of hydrogen bonds. The protonated amine group and the nitrogen atoms of the purine ring are likely to act as hydrogen bond donors and acceptors, respectively. The chloride ion will also participate in hydrogen bonding. These interactions, along with van der Waals forces, will dictate the overall crystal packing. For many purine derivatives, π-π stacking interactions between the aromatic purine rings are also a common feature of the crystal packing.[23][24]
Data Deposition and Validation
Upon completion of the structure determination and refinement, the crystallographic data should be deposited in a public database to ensure its accessibility to the scientific community.
Crystallographic Information File (CIF)
All crystallographic data is compiled into a standard Crystallographic Information File (CIF).[25][26][27][28] This file contains all the information necessary to reproduce the crystal structure, including the unit cell parameters, atomic coordinates, and experimental details.
Deposition in the Cambridge Structural Database (CSD)
The CIF file should be deposited with the Cambridge Crystallographic Data Centre (CCDC) for inclusion in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[29][30][31][32][33] Deposition ensures the long-term preservation of the data and makes it available to other researchers.
Structure Validation
Before deposition, the CIF file should be checked using the IUCr's checkCIF service, which incorporates the PLATON software.[19][20][22] This service performs a series of checks on the geometric and crystallographic aspects of the structure to identify any potential issues that need to be addressed.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the process of determining the crystal structure of a small organic molecule, using the hypothetical case of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride. While the specific data presented is illustrative, the methodologies and principles described are grounded in established crystallographic practice. The elucidation of the three-dimensional structure of a potential drug candidate is a critical step in the drug development process, providing invaluable information for understanding its properties and for the rational design of new and improved therapeutic agents.
Visualizations
Experimental and Computational Workflow
Caption: A flowchart illustrating the comprehensive workflow for single-crystal X-ray diffraction analysis.
Molecular Structure with Atom Numbering Scheme
Caption: A schematic of the molecular structure with a standard atom numbering scheme.
References
-
Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]
-
International Union of Crystallography. (n.d.). CIF 1.1 syntax specification. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). A Short Guide to CIFs. [Link]
-
CCP14. (n.d.). Introduction to Powder Crystallographic Information File (CIF). [Link]
-
Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). [Link]
-
Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]
-
Spek, A. L. (2003). PLATON, A Multipurpose Crystallographic Tool, Utrecht University, Utrecht, The Netherlands. [Link]
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Access & Deposit Crystal Structures. [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Download Your Deposited Crystallographic Data. [Link]
-
Ealick, S. E., Rule, S. A., Carter, D. C., Greenhough, T. J., Babu, Y. S., Cook, W. J., ... & Bugg, C. E. (1990). Application of crystallographic and modeling methods in the design of purine nucleoside phosphorylase inhibitors. Proceedings of the National Academy of Sciences, 87(17), 6644-6648. [Link]
-
Unipos. (2019, August 13). Single crystal structure analysis software "SHELX". [Link]
-
Sheldrick, G. M. (1997). SHELX-97, Program for the Refinement of Crystal Structures. University of Göttingen, Germany. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
-
University of Glasgow. (n.d.). PLATON for Windows. [Link]
-
Padumadasa, C., et al. (2021). CSD Communications of the Cambridge Structural Database. Acta Crystallographica Section C: Structural Chemistry, 77(11), 693-700. [Link]
-
Minasov, G., Matulic-Adamic, J., Wilds, C. J., Haeberli, P., & Egli, M. (2000). Structures of purine base analogs, compared with adenine, cytosine, and guanine bases, and the phenyl ring. RNA, 6(12), 1769-1781. [Link]
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3 Part 1), 380-388. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]
-
De Bondt, H. L., et al. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. The EMBO journal, 16(2), 253-262. [Link]
-
Excillum. (n.d.). Small molecule crystallography. [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. [Link]
-
Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, 28(1), A-3B. [Link]
-
Jones, C. G., et al. (2025). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. Journal of the American Chemical Society. [Link]
-
Jones, C. G., et al. (2024). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv. [Link]
-
Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. [Link]
-
University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. [Link]
-
Al-Faiyz, Y. S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1835-1845. [Link]
-
Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of pharmaceutical sciences, 101(10), 3848-3858. [Link]
-
Nango, E., et al. (2021). Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. Scientific reports, 11(1), 1-9. [Link]
-
University of Barcelona. (n.d.). Crystallization of small molecules. [Link]
-
Le, T., et al. (2018). X-ray crystal data collection and refinement details of organic compounds. Organic & Biomolecular Chemistry, 16(33), 6039-6048. [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
-
Garman, E. F. (2010). 1.5 X-Ray Crystallography: Data Collection Strategies and Resources. Comprehensive Natural Products II, 109-136. [Link]
-
Patel, H., et al. (2016). Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. Journal of Chemical and Pharmaceutical Research, 8(7), 868-874. [Link]
-
Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 48(2), 114-119. [Link]
-
Zhang, J., et al. (2010). Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. The Journal of Physical Chemistry B, 114(20), 7071-7078. [Link]
-
Hocek, M., et al. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of medicinal chemistry, 43(9), 1817-1825. [Link]
-
Hocek, M., et al. (2000). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry, 43(9), 1817-1825. [Link]
-
Blagden, N., et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 642. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sptlabtech.com [sptlabtech.com]
- 8. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. Data-collection strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. excillum.com [excillum.com]
- 14. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. psi.ch [psi.ch]
- 18. cryst.chem.uu.nl [cryst.chem.uu.nl]
- 19. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
- 20. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PLATON [chem.gla.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemrxiv.org [chemrxiv.org]
- 25. iucr.org [iucr.org]
- 26. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 27. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
- 28. CIF (Crystallographic Information Framework) [rd-alliance.github.io]
- 29. journals.iucr.org [journals.iucr.org]
- 30. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 31. Download Your Deposited Crystallographic Data | CCDC Guide : CCDC Home [support.ccdc.cam.ac.uk]
- 32. CSD Communications of the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 33. crystallography.org.uk [crystallography.org.uk]
The Dual-Pronged Antiviral Strategy of 6-Chloropurine Derivatives: A Technical Guide to Mechanistic Elucidation
Abstract
In the landscape of early-stage antiviral research, purine analogs represent a cornerstone of therapeutic development. Among these, 6-chloropurine and its derivatives have emerged as compounds of significant interest due to their potential for broad-spectrum antiviral activity. This technical guide provides an in-depth exploration of the core mechanisms of action of 6-chloropurine derivatives, designed for researchers, scientists, and drug development professionals. We will dissect the dual-pronged strategy these molecules employ: the direct inhibition of viral replication machinery and the indirect suppression of viral proliferation through the modulation of host cell nucleotide pools. This guide will move beyond a simple listing of facts, delving into the causal logic behind experimental design and providing detailed, field-proven protocols to empower researchers in their quest to develop novel antiviral agents.
Introduction: The Strategic Importance of 6-Chloropurine Derivatives
6-Chloropurine is a synthetic purine analog that serves as a critical building block in medicinal chemistry for the synthesis of various therapeutic agents, including antiviral and anti-cancer drugs[1]. Its derivatives, particularly in the form of nucleoside analogs, are designed to mimic natural purine nucleosides, allowing them to be recognized and processed by both viral and host cell enzymes. This molecular mimicry is the foundation of their therapeutic effect, leading to the disruption of viral replication[1][2].
The significance of 6-chloropurine derivatives in antiviral research has been underscored by studies demonstrating their efficacy against a range of viruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)[3][4][5][6]. The chlorine atom at the 6-position of the purine base is a key feature, contributing to the electrophilic nature of the molecule and potentially enabling covalent bond formation with target enzymes, leading to irreversible inhibition[3].
The central hypothesis guiding research into these compounds is that they operate via a dual mechanism of action, a highly desirable trait in antiviral drug development as it can increase potency and reduce the likelihood of drug resistance. These two primary mechanisms are:
-
Direct Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): As nucleoside analogs, 6-chloropurine derivatives can be intracellularly metabolized to their active triphosphate form. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RdRp, leading to chain termination and the cessation of viral genome replication[7][8][9].
-
Inhibition of Host Inosine Monophosphate Dehydrogenase (IMPDH): By targeting this key enzyme in the de novo purine biosynthesis pathway, these compounds can deplete the intracellular pool of guanine nucleotides[10][11][12][13]. This depletion of essential building blocks for viral RNA synthesis creates an intracellular environment that is inhospitable to rapid viral replication[10][14].
This guide will now proceed to detail the experimental workflows required to investigate these two mechanisms, providing both the "how" and the "why" for each step.
The Investigative Workflow: From Cellular Activity to Specific Molecular Targets
A logical and systematic approach is paramount to elucidating the mechanism of action of a novel antiviral compound. The workflow begins with broad, cell-based assays to confirm antiviral activity and assess safety, followed by more specific biochemical assays to pinpoint the molecular target.
Figure 1: A logical workflow for investigating the antiviral mechanism of action.
Phase 1: Quantifying Antiviral Efficacy and Safety in Cell-Based Assays
The initial step is to determine if the 6-chloropurine derivative can inhibit viral replication in a cellular context and to establish a therapeutic window.
Cytopathic Effect (CPE) Inhibition Assay
Causality and Rationale: This assay is a primary screening tool to qualitatively and semi-quantitatively assess if a compound has antiviral properties[15][16]. Many viruses cause visible damage to host cells, known as the cytopathic effect (CPE), which includes changes in cell morphology, detachment from the culture surface, and eventual cell death[15][17]. An effective antiviral agent will protect the cells from this virus-induced damage.
Detailed Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into a 96-well plate to form a confluent monolayer[1][16].
-
Compound Preparation: Prepare serial dilutions of the 6-chloropurine derivative in cell culture medium.
-
Infection and Treatment:
-
Pre-treat the cell monolayers with the different concentrations of the compound for a set period (e.g., 2 hours)[18].
-
Infect the cells with a predetermined amount of virus, typically at a low multiplicity of infection (MOI)[1].
-
Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells[16][17].
-
-
Incubation: Incubate the plates for a period sufficient for CPE to develop in the virus control wells (typically 48-72 hours)[16].
-
Quantification of CPE:
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
Causality and Rationale: This assay is considered the "gold standard" for quantifying the infectivity of lytic viruses and determining the potency of an antiviral compound[20][21]. A "plaque" is a localized area of cell death resulting from viral replication. An effective antiviral will reduce the number and size of these plaques. This assay provides a more quantitative measure of antiviral potency (EC50) than the CPE assay.
Detailed Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates[20][22].
-
Virus and Compound Incubation: In separate tubes, pre-incubate a known amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of the 6-chloropurine derivative for 1 hour at 37°C[20].
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures[20]. Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay Application: Aspirate the inoculum and add a semi-solid overlay (e.g., containing agarose or carboxymethylcellulose)[20][23]. This overlay restricts the spread of the virus to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-5 days, depending on the virus)[20][23].
-
Plaque Visualization:
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay (e.g., MTT Assay)
Causality and Rationale: It is crucial to ensure that the observed antiviral effect is not simply due to the compound killing the host cells[24][25]. The MTT assay is a colorimetric assay that measures cell metabolic activity, which serves as an indicator of cell viability[26]. Live cells contain mitochondrial dehydrogenases that can convert the yellow MTT salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate, identical to the CPE assay setup[18].
-
Compound Treatment: Treat the cells with the same serial dilutions of the 6-chloropurine derivative as used in the antiviral assays, but do not add any virus[18][24].
-
Incubation: Incubate the plates for the same duration as the antiviral assays (e.g., 48-72 hours)[24].
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation[24].
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals[24].
-
Data Analysis: Measure the absorbance at the appropriate wavelength (around 570 nm). The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control[24].
Determining the Selectivity Index (SI)
Causality and Rationale: The Selectivity Index (SI) is a critical parameter that represents the therapeutic window of a potential drug[27][28][29]. It is the ratio of the compound's cytotoxicity to its antiviral activity. A high SI value indicates that the compound is effective at inhibiting the virus at concentrations well below those that are toxic to the host cells, making it a more promising drug candidate.
Calculation:
SI = CC50 / EC50
A higher SI value is desirable, with a value ≥ 10 often considered the minimum for a promising lead compound[19].
Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data for 6-Chloropurine Derivatives
| Compound | EC50 (µM) (Plaque Reduction) | CC50 (µM) (MTT Assay) | Selectivity Index (SI) |
| 6-Chloropurine Riboside | 2.5 | >100 | >40 |
| Derivative A | 1.2 | 85 | 70.8 |
| Derivative B | 8.7 | >100 | >11.5 |
| Ribavirin (Control) | 5.0 | >100 | >20 |
Phase 2: Unraveling the Molecular Mechanism
Once a compound has demonstrated potent and selective antiviral activity in cell-based assays, the next step is to identify its specific molecular target(s).
Metabolic Activation Pathway
Causality and Rationale: As nucleoside analogs, 6-chloropurine derivatives are prodrugs that must be anabolized (phosphorylated) by host cell kinases to their active triphosphate form[8]. Understanding this metabolic pathway is crucial, as the efficiency of these phosphorylation steps can significantly impact the compound's potency. Furthermore, 6-chloropurine can be converted to other active metabolites, such as 6-mercaptopurine and 6-thioguanine nucleotides, which have their own mechanisms of action, including incorporation into host cell DNA and RNA, which can contribute to both antiviral efficacy and host cell toxicity[30][31][32][33].
Figure 2: The metabolic activation pathway of 6-chloropurine derivatives and their molecular targets.
Viral RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay
Causality and Rationale: This biochemical assay directly measures the ability of the activated triphosphate form of the 6-chloropurine derivative to inhibit the enzymatic activity of the viral RdRp. This is the definitive experiment to confirm a direct antiviral mechanism.
Detailed Protocol:
-
Reagents:
-
Purified, recombinant viral RdRp.
-
An RNA template and primer.
-
A mixture of natural ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one being radiolabeled or fluorescently tagged.
-
The synthesized triphosphate form of the 6-chloropurine derivative (6-CP-RTP).
-
-
Reaction Setup: In a reaction tube, combine the RdRp enzyme, RNA template/primer, and reaction buffer.
-
Initiation of Reaction: Add the mixture of natural NTPs and varying concentrations of the 6-CP-RTP to start the RNA synthesis reaction.
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a set period.
-
Termination and Product Analysis:
-
Stop the reaction.
-
Separate the newly synthesized, labeled RNA products from the unincorporated labeled nucleotides using methods like gel electrophoresis or filter-based assays.
-
-
Data Analysis: Quantify the amount of labeled RNA produced in the presence of different concentrations of the inhibitor. The 50% inhibitory concentration (IC50) is the concentration of 6-CP-RTP that reduces RdRp activity by 50%.
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Assay
Causality and Rationale: This assay determines if the 6-chloropurine derivative (or its monophosphate metabolite) can inhibit the host cell enzyme IMPDH, thus confirming the indirect antiviral mechanism[11][13]. IMPDH catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), producing NADH in the process[34][35]. The activity of the enzyme can be monitored by measuring the increase in absorbance at 340 nm due to the production of NADH[36].
Detailed Protocol:
-
Reagents:
-
Reaction Setup: In a UV-transparent 96-well plate, combine the IMPDH enzyme, reaction buffer, and varying concentrations of the test compound[11].
-
Initiation of Reaction: Add the substrates (IMP and NAD+) to start the reaction[11][36].
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 340 nm over time[36].
-
Data Analysis: The rate of the reaction (the slope of the absorbance vs. time curve) is proportional to the IMPDH activity. The IC50 is the concentration of the inhibitor that reduces the enzyme's activity by 50%.
Structure-Activity Relationship (SAR) and Future Directions
Systematic evaluation of the antiviral activity of a series of related 6-chloropurine derivatives can reveal important structure-activity relationships (SAR)[3][6]. For example, studies have shown that an unprotected 5'-hydroxyl group on the ribose moiety can be crucial for activity, likely because it is the primary site for phosphorylation by host kinases[3]. Conversely, protecting this group, for instance with a benzoyl group, can also lead to active compounds, suggesting that these might act as prodrugs that are cleaved intracellularly to release the active form[3].
The presence of the chlorine atom at the 6-position is considered vital for activity, and modifications at other positions, such as the introduction of an amino group at the 2-position, can be detrimental[3]. These SAR insights are invaluable for guiding the rational design of next-generation 6-chloropurine derivatives with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
The investigation of 6-chloropurine derivatives as antiviral agents is a compelling area of research, primarily due to their potential to act through a dual mechanism of action. By employing a systematic workflow that progresses from broad cell-based assays to specific biochemical assays, researchers can effectively confirm antiviral activity, quantify potency and safety, and elucidate the precise molecular targets. The detailed protocols and causal logic presented in this guide provide a robust framework for these investigations. A thorough understanding of the metabolic activation, target engagement, and structure-activity relationships of these compounds will be instrumental in developing them into the next generation of effective antiviral therapeutics.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Nucleoside and non-nucleoside IMP dehydrogenase inhibitors as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pblassaysci.com [pblassaysci.com]
- 18. protocols.io [protocols.io]
- 19. protocols.io [protocols.io]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 26. japsonline.com [japsonline.com]
- 27. The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. news-medical.net [news-medical.net]
- 31. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 33. semanticscholar.org [semanticscholar.org]
- 34. bmrservice.com [bmrservice.com]
- 35. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 36. novocib.com [novocib.com]
Stereochemical Elucidation of Acyclic Nucleoside Intermediates: Identifying the Chiral Center in 1-(6-chloro-9H-purin-9-yl)propan-2-amine Hydrochloride
Executive Summary
In the development of antiviral therapeutics and acyclic nucleoside phosphonates, the stereochemistry of the active pharmaceutical ingredient (API) dictates its target affinity and pharmacokinetic profile. 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is a critical chiral building block in these synthetic pathways. Unambiguous identification and validation of its stereocenter are paramount to ensuring the enantiomeric purity of downstream products. This whitepaper provides an in-depth technical framework for identifying the chiral center in this molecule, detailing the causality behind advanced analytical methodologies, and outlining self-validating experimental protocols.
Structural Elucidation & Stereocenter Identification
To identify the chiral center, we must first deconstruct the molecular topology of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride. The molecule consists of a 6-chloropurine pharmacophore conjugated to a propan-2-amine aliphatic chain.
The attachment point to the purine ring is at the N9 position, which is linked to the C1 carbon of the propyl chain. The primary amine (-NH₂) is located at the C2 position. Consequently, the C2 carbon is bonded to four distinct substituents:
-
A methyl group (-CH₃)
-
A primary amine group (-NH₂)
-
A (6-chloro-9H-purin-9-yl)methyl group (-CH₂-Purine)
-
A hydrogen atom (-H)
Because the C2 carbon is sp³ hybridized and bonded to four different groups, it breaks molecular symmetry, establishing itself as the sole stereocenter (chiral node) of the molecule.
Structural connectivity of 1-(6-chloro-9H-purin-9-yl)propan-2-amine highlighting the C2 chiral node.
Analytical Methodologies for Chiral Identification
Identifying the stereocenter on paper is only the first step; empirical validation of the absolute configuration and enantiomeric excess (ee) requires orthogonal analytical techniques.
NMR Spectroscopy via Mosher's Method
Primary amines can be derivatized using Mosher's acid chloride (MTPA-Cl) to form diastereomeric amides[1]. The causality behind this method lies in the anisotropic shielding effect of the phenyl ring in the MTPA moiety. When the chiral amine reacts with (R)- and (S)-MTPA-Cl, the resulting diastereomers adopt preferred conformations where the phenyl ring shields different protons on the amine[2]. By calculating the chemical shift difference ( Δδ=δS−δR ) in ¹H or ¹⁹F NMR, researchers can unambiguously assign the absolute configuration of the C2 stereocenter[3][4].
Chiral High-Performance Liquid Chromatography (HPLC)
While NMR determines absolute configuration, Chiral HPLC is required to quantify enantiomeric purity. Resolution of purine derivatives is achieved using chiral stationary phases (CSPs), such as immobilized amylose or cellulose derivatives[5][6]. The transient diastereomeric interactions between the CSP and the enantiomers result in differential retention times. Baseline resolution ( Rs≥1.5 ) is the critical metric for a validated method[7].
Single-Crystal X-ray Crystallography
For definitive proof of absolute structure, X-ray crystallography utilizing anomalous dispersion is the gold standard[8]. The integrity of this assignment relies heavily on the Flack parameter ( x ) [9]. A Flack parameter near 0 indicates the correct enantiomer has been modeled, while a value near 1 indicates the inverted structure[10]. Crucially, the standard uncertainty ( u ) of the Flack parameter must be small (typically < 0.04) for the assignment to be statistically valid[11][12].
Multimodal analytical workflow for stereochemical validation of the chiral primary amine.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating steps.
Protocol A: Mosher's Derivatization for Absolute Configuration
Causality Check: The starting material is a hydrochloride salt. Because the protonated ammonium ion is non-nucleophilic, it will not react with MTPA-Cl. A freebasing step is strictly required.
-
Freebasing: Suspend 20 mg of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride in 2 mL of dichloromethane (DCM). Add 2 mL of 1M NaOH (aq). Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine.
-
Derivatization (R-Amide): Dissolve 5 mg of the free amine in 0.5 mL of anhydrous CDCl₃ in an NMR tube. Add 1.5 equivalents of anhydrous pyridine (as an acid scavenger) and 1.2 equivalents of (S)-(+)-MTPA-Cl. (Note: (S)-MTPA-Cl yields the (R)-MTPA amide).
-
Derivatization (S-Amide): In a separate NMR tube, repeat Step 2 using (R)-(-)-MTPA-Cl to yield the (S)-MTPA amide[2].
-
Incubation & Analysis: Allow both tubes to react at room temperature for 2 hours. Acquire high-resolution ¹H and ¹⁹F NMR spectra.
-
Validation: Calculate Δδ=δS−δR for the C1 methylene protons and the C3 methyl protons to assign the C2 stereocenter.
Protocol B: Chiral HPLC Method Development
Causality Check: Primary amines often cause severe peak tailing on silica-based columns due to secondary interactions with residual silanols. The addition of a basic modifier (Diethylamine) is required to competitively inhibit these interactions.
-
Column Selection: Equip the HPLC with a Chiralpak AS-H column (250 × 4.6 mm, 5 μm) or an equivalent amylose-based CSP[6].
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Degas thoroughly.
-
Sample Preparation: Dissolve the freebased amine in the mobile phase to a concentration of 1 mg/mL.
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection at 254 nm (targeting the purine chromophore).
-
Validation: Inject a racemic standard first to confirm baseline resolution ( Rs≥1.5 ) before analyzing the enantioenriched sample[7].
Quantitative Data Presentation
The following table summarizes the critical quantitative metrics required to validate the stereochemical identity of the compound across the three orthogonal methodologies.
Table 1: Representative Analytical Metrics for Chiral Validation
| Analytical Technique | Target Metric | Required Validation Threshold | Mechanistic Significance |
| NMR (Mosher's Method) | Δδ (¹H NMR) | > 0.05 ppm | Confirms distinct anisotropic shielding environments for (R) vs (S) amides, allowing spatial assignment. |
| Chiral HPLC | Resolution ( Rs ) | ≥1.5 | Ensures baseline separation of enantiomers, preventing integration overlap for accurate ee% calculation. |
| X-ray Crystallography | Flack Parameter ( x ) | 0.0±0.04 | Statistically validates that the modeled absolute configuration matches the physical crystal lattice. |
References
-
Flack parameter - Wikipedia Source: Wikipedia URL:[Link]
-
Mosher's acid Source: Grokipedia URL:[Link]
-
Determination of the absolute stereochemistry of alcohols and amines by NMR Source: ResearchGate URL:[Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Source: PubMed Central (PMC) URL:[Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of Enantiomers Source: ResearchGate URL:[Link]
Sources
- 1. Mosher's acid â Grokipedia [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Resolution of racemic mixtures of carbocyclic analogues of nucleosides and assignment of their absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Flack parameter - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. crystal.flack.ch [crystal.flack.ch]
- 12. zora.uzh.ch [zora.uzh.ch]
Application Note: Synthesis and Isolation of 1-(6-chloro-9H-purin-9-yl)propan-2-amine Hydrochloride
Introduction and Mechanistic Rationale
The compound 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride (CAS: 1822677-29-1) is a critical heterocyclic building block frequently utilized in the development of nucleoside analogs, antiviral agents, and targeted kinase inhibitors[1]. The presence of the 6-chloro substituent on the purine ring serves as a versatile electrophilic handle for subsequent functionalization (e.g., via SNAr cross-coupling or amination)[2].
The primary synthetic challenge in purine functionalization is achieving high regioselectivity. Alkylation of 6-chloropurine typically yields a mixture of N9 and N7 isomers. To maximize the yield of the desired N9-alkylated product, this protocol employs a Mitsunobu coupling strategy rather than standard base-promoted aliphatic alkylation. The Mitsunobu reaction utilizes mild conditions and leverages the steric bulk of the triphenylphosphine-diisopropyl azodicarboxylate (PPh3-DIAD) betaine intermediate to thermodynamically and kinetically favor N9 substitution[3].
To prevent undesired side reactions with the primary amine during coupling, the amino group of the aliphatic precursor must be protected. We utilize tert-butyl (1-hydroxypropan-2-yl)carbamate (N-Boc-alaninol) as the pronucleophile.
Experimental Workflow
Workflow for the two-step synthesis of 1-(6-chloro-9H-purin-9-yl)propan-2-amine HCl.
Quantitative Data: Reagent Stoichiometry
The following table summarizes the optimized stoichiometric ratios required for a self-validating, scalable reaction.
| Reagent / Material | Role | Equivalents | MW ( g/mol ) | Notes |
| 6-Chloropurine | Pronucleophile | 1.0 | 154.56 | Must be completely dry[2]. |
| N-Boc-alaninol | Alkylating Agent | 1.1 | 175.23 | Primary alcohol, secondary amine. |
| Triphenylphosphine (PPh3) | Activating Agent | 1.2 - 1.5 | 262.29 | Recrystallized from hexanes. |
| DIAD | Oxidant / Activator | 1.2 - 1.5 | 202.21 | Added dropwise to control exotherm. |
| Anhydrous THF | Solvent | N/A | 72.11 | ~10 mL per gram of purine. |
| 4M HCl in Dioxane | Deprotecting Agent | 5.0 - 10.0 | 36.46 | Ensures complete salt formation. |
Step-by-Step Synthesis Protocol
Step 1: Mitsunobu Coupling (N9-Alkylation)
Causality Note: DIAD is used instead of DEAD due to its superior safety profile and slightly higher steric bulk, which further suppresses N7 alkylation. The reaction is initiated at 0 °C to control the highly exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate.
-
Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.
-
Dissolution: Charge the flask with 6-chloropurine (1.0 eq), N-Boc-alaninol (1.1 eq), and PPh3 (1.2 eq). Suspend the mixture in anhydrous THF (0.1 M relative to 6-chloropurine).
-
Activation: Cool the stirring suspension to 0 °C using an ice-water bath.
-
Coupling: Syringe DIAD (1.2 eq) slowly into the reaction mixture over 15–20 minutes. Observation: The suspension will gradually transition into a clear, pale-yellow solution as the active electrophilic species forms and reacts.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 12–16 hours. Monitor reaction completion via LC-MS or TLC (eluent: 5% MeOH in DCM).
-
Workup & Purification: Concentrate the reaction mixture under reduced pressure. Load the crude residue directly onto a silica gel column. Elute with a gradient of EtOAc in Hexanes (typically 30% to 70%).
-
Self-Validation: The N9 isomer typically elutes before the N7 isomer due to the lower dipole moment. Pool the pure N9 fractions and concentrate to yield tert-butyl (1-(6-chloro-9H-purin-9-yl)propan-2-yl)carbamate as a solid.
-
Step 2: Boc Deprotection and Salt Formation
Causality Note: Anhydrous acidic conditions (HCl in dioxane) are strictly required. Aqueous acids (like aqueous HCl or TFA) risk hydrolyzing the highly labile 6-chloro position on the purine ring to a 6-hydroxy (hypoxanthine) derivative.
-
Dissolution: Dissolve the purified Boc-protected intermediate in anhydrous dichloromethane (DCM) (approx. 5 mL/mmol).
-
Deprotection: Cool the solution to 0 °C. Slowly add 4M HCl in dioxane (5.0 to 10.0 eq).
-
Reaction: Remove the cooling bath and stir at RT for 2 to 4 hours. Observation: As the Boc group is cleaved and the hydrochloride salt forms, the product will begin to precipitate out of the DCM/dioxane solution.
-
Isolation: Once LC-MS confirms the complete disappearance of the starting material, concentrate the suspension under reduced pressure to remove excess HCl and DCM.
-
Trituration: Suspend the crude solid in cold, anhydrous diethyl ether. Sonicate for 5 minutes, then filter the suspension through a sintered glass funnel. Wash the filter cake with additional cold diethyl ether to remove residual dioxane and trace organic impurities.
-
Drying: Dry the resulting white to off-white powder under high vacuum for 12 hours to afford the final 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride [1].
Sources
Application Notes and Protocols for the HPLC Analysis of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride
Abstract
This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing the polar and chiral nature of the analyte, this guide presents a scientifically grounded approach to achieve robust, accurate, and reliable analytical results. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, and are aligned with the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).
Introduction
1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is a purine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive chloropurine core and a chiral amine side chain, necessitates a well-controlled and validated analytical method for its characterization and quality control. The inherent polarity of the molecule presents a challenge for traditional reversed-phase HPLC, often leading to poor retention and peak shape. Furthermore, the presence of a stereocenter requires consideration of enantioselective separation to ensure stereochemical purity.
This application note details a systematic approach to developing a stability-indicating HPLC method for both purity assessment (achiral) and enantiomeric separation (chiral) of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride. The methodology is built upon a thorough understanding of the analyte's predicted physicochemical properties and is validated in accordance with stringent regulatory guidelines.
Analyte Properties and Methodological Considerations
A successful HPLC method development strategy begins with an understanding of the analyte's physicochemical properties.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific molecule, its properties are predicted based on its structure and data from similar compounds.
| Property | Predicted Value/Characteristic | Implication for HPLC Method Development |
| Molecular Weight | 248.11 g/mol | Standard for most HPLC applications. |
| pKa (acidic) | ~4.3 | The primary amine will be protonated at pH < 4.3. An acidic mobile phase is crucial for good peak shape and retention in reversed-phase chromatography. |
| logP | ~ -0.2 | Indicates high polarity, suggesting potential challenges with retention on traditional C18 columns.[1] |
| UV λmax | ~265 nm | The 6-chloropurine chromophore is expected to have a strong absorbance around this wavelength, providing a good basis for UV detection. |
| Chirality | Contains one stereocenter | Requires evaluation of enantiomeric purity using a chiral stationary phase. |
Stability Considerations
The 6-chloropurine moiety can be susceptible to hydrolysis, particularly under basic conditions, to form the corresponding hypoxanthine derivative.[2] Therefore, all analytical procedures should be conducted under acidic or neutral pH conditions to ensure the stability of the analyte.
HPLC Method Development: A Step-by-Step Protocol
This section outlines a systematic approach to developing a robust HPLC method.
Initial Method Scouting for Achiral (Purity) Analysis
The goal of the achiral analysis is to separate the main component from any process-related impurities and degradation products.
Diagram of the Achiral Method Development Workflow:
Caption: Workflow for achiral HPLC method development.
Protocol:
-
Column Selection: Due to the analyte's high polarity, a standard C18 column may not provide adequate retention.[3][4] It is recommended to start with a column that offers enhanced polar retention, such as a polar-embedded or polar-endcapped C18 column (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ). A typical dimension would be 4.6 x 150 mm with 3.5 or 5 µm particle size.
-
Mobile Phase Preparation:
-
Aqueous Phase (A): Prepare a 20 mM phosphate buffer and adjust the pH to 2.5 with phosphoric acid. The acidic pH will ensure the amine group is protonated, leading to better peak shape and interaction with the stationary phase.
-
Organic Phase (B): Acetonitrile (ACN) and Methanol (MeOH) should be evaluated as the organic modifier. ACN generally provides better peak shape for polar compounds.
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: UV at 265 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity and confirm the optimal wavelength.
-
-
Gradient Elution Scouting:
-
Perform a broad scouting gradient to determine the approximate elution time of the analyte and any impurities. A suggested starting gradient is 5% to 95% B over 20 minutes.
-
-
Optimization: Based on the scouting run, optimize the gradient to achieve a retention factor (k) between 2 and 10 for the main peak and adequate resolution (Rs > 1.5) between all peaks of interest.
Chiral Separation Method Development
The objective here is to resolve the two enantiomers of 1-(6-chloro-9H-purin-9-yl)propan-2-amine.
Diagram of the Chiral Method Screening Protocol:
Caption: Systematic approach for chiral HPLC method screening.
Protocol:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are highly effective for the separation of a wide range of chiral amines.[4][5][6] A screening approach using multiple CSPs is recommended.
-
Initial Screening Columns:
-
CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IB (cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate))
-
-
-
Mobile Phase Screening: Screen the selected columns with a set of standard mobile phases.
-
Normal Phase: Hexane/Ethanol or Hexane/Isopropanol with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Polar Organic Mode: Acetonitrile or Methanol with an acidic or basic additive.
-
Reversed Phase: As described in the achiral method, using an acidic buffer and an organic modifier.
-
-
Optimization: Once a promising separation is observed (partial or complete resolution), optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) between the enantiomers.
Method Validation Protocol
The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.[7][8][9]
Table of Validation Parameters:
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method is able to assess the analyte unequivocally in the presence of components which may be expected to be present. | Peak purity of the analyte peak should be demonstrated using a PDA detector. No interference from blank and placebo at the retention time of the analyte. |
| Linearity | To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for assay and a wider range for impurity quantification. |
| Accuracy | The closeness of test results obtained by the method to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like pH, flow rate, and column temperature are slightly varied. |
Conclusion
The development of a robust and reliable HPLC method for the analysis of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is critical for its use in pharmaceutical development. By considering the analyte's physicochemical properties, particularly its polarity and chirality, a systematic approach to method development can be employed. The protocols outlined in this application note provide a comprehensive framework for establishing both achiral and chiral HPLC methods, followed by a rigorous validation process that aligns with global regulatory expectations. Adherence to these guidelines will ensure the generation of high-quality, defensible analytical data.
References
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard - 2-[2-(2-amino-6-chloro-9H-purine-9-yl)-ethyl]-1,3-propanediol. [Link]
-
YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
PMC. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. dspace.ceu.es [dspace.ceu.es]
- 6. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peerj.com [peerj.com]
- 9. acris.aalto.fi [acris.aalto.fi]
Comprehensive NMR Spectroscopy Characterization Protocol for 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride
Abstract & Application Context
The molecule 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is a highly valuable synthetic intermediate in the pharmaceutical development of antiviral nucleotide analogs, serving as a structural precursor to acyclic nucleoside phosphonates (e.g., Tenofovir derivatives). A critical bottleneck in purine synthesis is the regioselectivity of the alkylation step. Because the purine anion is an ambidentate nucleophile, alkylation of 6-chloropurine typically yields a mixture of the thermodynamically favored N9-isomer and the kinetically competitive N7-isomer[1].
As a Senior Application Scientist, I have designed this protocol to provide a self-validating Nuclear Magnetic Resonance (NMR) workflow. This guide moves beyond basic 1D assignments, detailing the causality behind solvent selection, the origin of complex splitting patterns, and the definitive 2D NMR techniques required to prove regiochemical integrity.
Mechanistic Insights: The N9 vs. N7 Conundrum
To ensure absolute structural trustworthiness, the NMR characterization must address two primary structural complexities inherent to this molecule:
-
Diastereotopic Protons on the Alkyl Chain: The C2' carbon of the 2-aminopropyl chain is a chiral center. Consequently, the two protons on the adjacent C1' carbon (attached directly to the purine N9) reside in different magnetic environments. They are diastereotopic and will not appear as a simple doublet. Instead, they exhibit geminal coupling to each other ( J≈14 Hz) and vicinal coupling to the H2' methine proton, manifesting as two distinct doublet of doublets (dd) in the 1 H NMR spectrum.
-
Regiochemical Proof via Long-Range Coupling: 1D 1 H and 13 C NMR alone are insufficient to definitively distinguish N9 from N7 alkylation. We must rely on Heteronuclear Multiple Bond Correlation (HMBC). In an N9-alkylated purine, the H1' protons are three bonds away from both C4 and C8, yielding strong HMBC cross-peaks to both. In an N7-alkylated impurity, the H1' protons would instead correlate to C5 and C8[2].
Figure 1: Key HMBC correlations differentiating N9-alkylated from N7-alkylated purines.
Experimental Protocol: A Self-Validating System
To establish a trustworthy dataset, the experimental design must prevent signal degradation and ensure maximum resolution of the purine core carbons.
Figure 2: Standardized NMR workflow for the characterization of purine intermediates.
Step 1: Sample Preparation
-
Mass & Solvent: Weigh exactly 15–20 mg of the lyophilized 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride. Dissolve completely in 0.6 mL of anhydrous Dimethyl Sulfoxide-d6 (DMSO-d6).
-
Causality for Solvent Choice: While CDCl 3 is common for neutral organic molecules, this compound is a hydrochloride salt and will be insoluble. Furthermore, using D 2 O would cause rapid deuterium exchange of the −NH3+ protons, rendering them invisible, and could lead to slow H-D exchange at the purine C8 position. DMSO-d6 suppresses proton exchange, allowing observation of the broad −NH3+ signal (~8.30 ppm) and preserving the purine core signals.
Step 2: Instrument Acquisition Parameters (400 MHz Spectrometer)
-
1 H NMR: 16 scans; Spectral width = 12 ppm; Relaxation delay (d1) = 2.0 s.
-
13 C NMR: 1024 scans; Spectral width = 250 ppm; d1 = 2.0 s; Waltz-16 proton decoupling. The high scan count is mandatory to resolve the quaternary bridgehead carbons (C4, C5) of the purine ring, which suffer from long T1 relaxation times.
-
2D HMBC: Optimized for long-range carbon-proton coupling constants ( nJCH=8 Hz).
Step 3: Data Processing
-
Apply a 0.3 Hz exponential line broadening function to the 1 H FID prior to Fourier Transformation to enhance signal-to-noise without sacrificing the resolution of the diastereotopic dd multiplets.
-
Reference the solvent residual peak (DMSO-d6 quintet at 2.50 ppm for 1 H; septet at 39.52 ppm for 13 C).
Quantitative Data & Spectral Assignments
The following tables summarize the expected chemical shifts for the pure N9-isomer, cross-validated by 2D NMR correlations[2][3].
Table 1: 1 H NMR Assignments (400 MHz, DMSO-d6)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Notes |
| H2 | 8.80 | s | 1H | - | Purine core; far downfield due to adjacent nitrogens. |
| H8 | 8.70 | s | 1H | - | Purine core; characteristic shift confirming N9-alkylation. |
| −NH3+ | 8.30 | br s | 3H | - | Amine hydrochloride; broad due to quadrupolar relaxation. |
| H1'a | 4.45 | dd | 1H | 14.0, 5.0 | Diastereotopic proton; geminal and vicinal coupling. |
| H1'b | 4.30 | dd | 1H | 14.0, 8.0 | Diastereotopic proton; geminal and vicinal coupling. |
| H2' | 3.70 | m | 1H | - | Chiral methine proton adjacent to the protonated amine. |
| H3' | 1.15 | d | 3H | 6.5 | Terminal methyl group split by the H2' methine. |
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d6)
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Notes |
| C2 | 152.8 | CH | Purine core; highly deshielded by N1 and N3. |
| C4 | 151.5 | C (Quat) | Bridgehead carbon; key HMBC correlation target from H1'. |
| C6 | 149.2 | C (Quat) | Attached directly to the strongly electronegative chlorine. |
| C8 | 147.5 | CH | Purine core; shift confirms N9 vs N7 isomer. |
| C5 | 131.0 | C (Quat) | Bridgehead carbon; shielded relative to other purine carbons. |
| C1' | 48.5 | CH 2 | Aliphatic carbon attached to purine N9. |
| C2' | 46.2 | CH | Chiral carbon attached to −NH3+ . |
| C3' | 17.5 | CH 3 | Terminal methyl group. |
References
-
Bakkestuen, A. K., et al. "Synthetic Routes to N-9 Alkylated 8-Oxoguanines; Weak Inhibitors of the Human DNA Glycosylase OGG1." Molecules, vol. 20, no. 9, 2015, pp. 15944-15965.[Link]
-
Bell, R. A., et al. "Synthesis, C-13 NMR, and X-ray crystal structure of N6,N9-octamethylenepurinecyclophane." Canadian Journal of Chemistry, vol. 70, no. 1, 1992, pp. 186-196.[Link]
Sources
Applications of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride as a pharmaceutical intermediate
An In-Depth Guide to the Application of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride as a Pivotal Pharmaceutical Intermediate
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride. This purine derivative serves as a highly versatile and critical intermediate in the synthesis of targeted therapeutics, most notably in the class of kinase inhibitors.
Introduction: The Strategic Importance of a Privileged Scaffold
The purine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in essential biomolecules and its ability to interact with a wide array of biological targets.[1] The intermediate, 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride, is a synthetically tailored purine derivative designed for efficient molecular elaboration. Its strategic value lies in two key features:
-
The Reactive C6-Chloro Group: The chlorine atom at the C6 position of the purine ring is an excellent leaving group, making the position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of diverse functional groups, which is a fundamental step in building molecular complexity and tuning pharmacological activity.[2][3][4]
-
The N9-Propylamine Side Chain: The (S)- or (R)-propan-2-amine chain at the N9 position provides a secondary modifiable point. This amine can be acylated or otherwise functionalized to introduce pharmacophores that can form covalent bonds or key hydrogen bond interactions with the target protein.
These features make it a premier building block for synthesizing targeted covalent inhibitors, particularly for Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling pathways.[5][6]
Physicochemical Properties and Handling
A clear understanding of the intermediate's properties is crucial for its effective and safe use in synthesis.
| Property | Value | Reference |
| IUPAC Name | 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride | [7] |
| CAS Number | 1822677-29-1 | [7] |
| Molecular Formula | C₈H₁₁Cl₂N₅ | [7] |
| Molecular Weight | 248.12 g/mol | [7] |
| Appearance | Typically a solid | [8] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF | [8] |
Safety and Handling: As with any chlorinated heterocyclic compound, appropriate safety measures are mandatory.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.[9][10][11]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][12]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[9]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes.[9][10] If inhaled, move to fresh air.[11][13] Seek medical attention if irritation persists.
Core Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[5][6] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a highly attractive therapeutic target.[5][6][14] This intermediate is a cornerstone in the synthesis of several potent BTK inhibitors.
The Key Transformation: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 1-(6-chloro-9H-purin-9-yl)propan-2-amine is its participation in SNAr reactions. The electron-withdrawing nature of the purine ring system activates the C6 position for attack by a wide range of nucleophiles.
Protocol 1: General Procedure for SNAr at the C6 Position
This protocol outlines a general method for the substitution of the C6-chloro group with an amine nucleophile, a common step in the synthesis of kinase inhibitors.
Rationale: This reaction forms the core of the final drug molecule by linking the purine scaffold to a specificity-determining fragment. The choice of base is critical to deprotonate the incoming nucleophile and to neutralize the HCl salt of the starting material, thereby facilitating the reaction. High-boiling polar aprotic solvents are often used to ensure solubility and allow for heating to drive the reaction to completion.
Materials:
-
1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride
-
Desired amine nucleophile (e.g., 4-phenoxyaniline)
-
N,N-Diisopropylethylamine (DIPEA) or a similar non-nucleophilic base
-
n-Butanol (n-BuOH) or Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates and appropriate eluent for reaction monitoring
Procedure:
-
To a dry, argon-purged flask, add 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride (1.0 eq).
-
Add the amine nucleophile (1.1 - 1.5 eq).
-
Add the solvent (e.g., n-BuOH) to create a stirrable suspension/solution.
-
Add DIPEA (2.5 - 3.0 eq) to the mixture. The excess base ensures neutralization of the HCl salt and the proton released from the nucleophile.
-
Heat the reaction mixture to a temperature between 100-120 °C.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product using silica gel column chromatography to yield the desired C6-substituted purine derivative.
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Assess purity using HPLC.
Creating a Covalent Inhibitor: The Acrylamide "Warhead"
Many highly effective BTK inhibitors, such as Ibrutinib, function as covalent inhibitors.[5][15] They form an irreversible bond with a cysteine residue (Cys481) in the active site of the BTK enzyme. The N9-propan-2-amine side chain of our intermediate is the ideal attachment point for the acrylamide "warhead" needed for this covalent interaction.
Protocol 2: Acylation to Introduce the Acrylamide Moiety
This protocol describes the reaction of the amine group on the side chain with acryloyl chloride to form the final covalent inhibitor.
Rationale: This step completes the synthesis of the pharmacologically active molecule. The reaction is a standard acylation. A base is required to scavenge the HCl byproduct. The reaction is typically run at low temperatures to control reactivity and minimize side reactions.
Materials:
-
C6-substituted purine derivative from Protocol 1
-
Acryloyl chloride
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the C6-substituted purine derivative (1.0 eq) in anhydrous DCM under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or DIPEA (1.5 - 2.0 eq).
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the final product by column chromatography or recrystallization to obtain the pure BTK inhibitor.
Visualization of Key Processes
Diagrams help to clarify complex synthetic and biological pathways.
Caption: General workflow for synthesizing a BTK inhibitor.
Caption: Simplified BTK signaling pathway.
Conclusion and Future Perspectives
1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is a high-value intermediate whose robust reactivity and structural features are ideally suited for the construction of complex, biologically active molecules. The protocols described herein provide a foundational framework for its use in synthesizing potent kinase inhibitors. The principles of the SNAr reaction at the C6 position and subsequent functionalization of the N9 side chain are broadly applicable, enabling the creation of diverse libraries of purine-based compounds for drug discovery campaigns targeting not only BTK but other kinases as well.[8][16] As targeted and covalent therapies continue to gain prominence, the demand for such well-designed, reactive intermediates is set to increase, solidifying its role in the future of medicinal chemistry.
References
- Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. RSC Publishing.
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters.
- 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride. Sigma-Aldrich.
- Preparation method of Bruton's tyrosine kinase inhibitor.
- Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. Frontiers.
- Reaction of phenol with various 6-chloropurines.
- Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. SciSpace.
- Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC.
- SAFETY D
- SAFETY D
- SAFETY D
- MSDS of propan-2-amine hydrochloride. ChemBlink.
- (1S–4R)-4-(2-amino-6-chloro-9H-purin-9-yl)
- Synthesis of 9-Vinyl-9H-purine Derivatives for Drug Discovery: Applic
- 6-Chloropurine - PRODUCT INFORM
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride | 1822677-29-1 [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemical.kao.com [chemical.kao.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. capotchem.cn [capotchem.cn]
- 14. researchgate.net [researchgate.net]
- 15. CN106995446B - Preparation method of Bruton's tyrosine kinase inhibitor - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Purification techniques for synthesizing high-yield 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride
Application Note: High-Yield Synthesis and Purification of 1-(6-Chloro-9H-purin-9-yl)propan-2-amine Hydrochloride
Introduction & Mechanistic Insights
The compound 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is a high-value synthetic intermediate utilized in the development of kinase inhibitors, STING agonists, and targeted antiviral therapeutics. Synthesizing this building block presents a classic challenge in purine chemistry: controlling the regioselectivity of the alkylation at the N9 versus N7 positions.
This application note outlines an optimized, self-validating protocol that bypasses the need for exhaustive, repetitive chromatography. By leveraging the distinct basicities of purine regioisomers and the differential solubility of their hydrochloride salts, this workflow guarantees >99.5% purity of the target N9-isomer.
Causality in Purification
-
The Regioselectivity Challenge: Alkylation of 6-chloropurine under basic conditions (e.g., K₂CO₃ in DMF) with an electrophile like tert-butyl (1-bromopropan-2-yl)carbamate yields a mixture of N9 and N7 regioisomers. The N9-isomer is thermodynamically favored, while the N7-isomer is kinetically competitive due to the electron density distribution across the purine ring system[1].
-
Chromatographic & Resin Scavenging: The N7-isomer features a highly shielded C5 atom (~123 ppm via ¹³C NMR) compared to the N9-isomer (~132 ppm), which translates to differing dipole moments and basicities[1]. Passing the crude mixture through a silica pad or an acidic resin (such as Dowex-50W-X8) selectively retains the N7-isomer and unreacted starting materials, allowing the N9-isomer to elute with high chemoselectivity[2].
-
Salt Formation as a Purification Engine: The ultimate purification step relies on crystallization. Treatment of the enriched N-Boc-N9 intermediate with anhydrous HCl in isopropanol (iPrOH) triggers simultaneous Boc-deprotection and salt formation. The resulting 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is highly insoluble in cold iPrOH/MTBE mixtures, driving rapid precipitation. Trace N7-isomer salts and organic impurities remain completely dissolved in the mother liquor.
Experimental Workflow
Figure 1: Synthetic workflow from 6-chloropurine to the purified hydrochloride salt.
Detailed Experimental Protocols
Protocol A: Alkylation and Crude Isolation
-
Deprotonation: Charge a dry, argon-flushed reaction vessel with 6-chloropurine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (10 volumes). Stir at ambient temperature for 30 minutes. Self-Validation: The suspension will turn slightly yellow, indicating the formation of the purine anion.
-
Alkylation: Add tert-butyl (1-bromopropan-2-yl)carbamate (1.2 eq) dropwise. Heat the mixture to 60°C and stir for 18 hours.
-
Quench & Extract: Quench the reaction by pouring it into ice-water (30 volumes). Extract the aqueous layer with Ethyl Acetate (3 × 15 volumes).
-
Residual DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 volumes). Causality: LiCl highly increases the partition coefficient of DMF into the aqueous phase, preventing DMF carryover which would inhibit later crystallization. Wash with brine and dry over anhydrous Na₂SO₄.
Protocol B: Regioisomer Enrichment
-
Concentration: Concentrate the organic layer under reduced pressure to yield the crude N9/N7 mixture as a viscous oil.
-
Scavenging Filtration: Dissolve the crude residue in a minimal amount of Dichloromethane (DCM). Pass the solution through a short pad of silica gel (or Dowex-50W-X8 resin)[2], eluting with DCM/MeOH (95:5).
-
Fraction Monitoring: Monitor the fractions via TLC (DCM/MeOH 95:5). Self-Validation: The desired N9-isomer (R_f ~0.6) elutes first. The N7-isomer (R_f ~0.4) and unreacted 6-chloropurine are strongly retained on the stationary phase.
-
Isolation: Evaporate the N9-enriched fractions to yield the purified N-Boc-N9 intermediate as a pale yellow oil.
Protocol C: Deprotection and Hydrochloride Salt Crystallization
-
Solvation: Dissolve the N-Boc-N9 intermediate in anhydrous Isopropanol (5 volumes) and cool to 0–5°C in an ice bath.
-
Acidic Cleavage: Slowly add 4M HCl in dioxane (3.0 eq) under vigorous stirring. Self-Validation: The reaction will immediately evolve CO₂ gas, providing a visual indicator of successful Boc cleavage.
-
Precipitation: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation: A dense white precipitate will begin to form as the deprotection proceeds, validating the differential insolubility of the target HCl salt.
-
Anti-Solvent Addition: Add cold Methyl tert-butyl ether (MTBE) (5 volumes) dropwise to drive the crystallization to completion.
-
Filtration: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold MTBE (2 × 2 volumes) to strip away any highly soluble N7-isomer trace salts.
-
Drying: Dry the white crystalline solid in a vacuum oven at 45°C for 12 hours to afford pure 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride.
Quantitative Data Presentation
The table below summarizes the expected yields, chromatographic purities, and isomeric ratios at each critical stage of the self-validating workflow.
| Process Stage | Yield (%) | HPLC Purity (%) | N9:N7 Isomeric Ratio |
| Crude Alkylation | 85 | 78 | 82:18 |
| Post-Silica/Resin Filtration | 68 | 94 | >98:2 |
| Final HCl Salt Crystallization | 61 (Overall) | >99.5 | >99.9:0.1 |
References
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: ACS Omega (2024) URL:[Link]
-
Chemoselective High-Throughput Purification Mediated by Solid-Supported Reagents Its Application to the First 6,9-Disubstituted Purine Library Synthesis Source: Combinatorial Chemistry & High Throughput Screening, Bentham Science Publishers (2000) URL:[Link]
Sources
Technical Support Center: Optimizing the Synthesis of 1-(6-chloro-9H-purin-9-yl)propan-2-amine Hydrochloride
Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently consult on the synthesis of complex purine intermediates. The synthesis of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is notoriously challenging due to competing regioselectivity (N7 vs. N9 alkylation) and the high electrophilicity of the C6-chloro position.
This guide bypasses generic protocols to address the exact mechanistic failures that cause yield drops, providing a self-validating workflow to ensure you isolate the correct N9-regioisomer with >85% yield.
Reaction Pathway & Mechanistic Overview
Reaction workflow comparing Mitsunobu and direct alkylation pathways for N9-regioselectivity.
Troubleshooting & FAQs
Q: Why is my reaction yielding a complex, highly polar polymeric mixture instead of the desired alkylated purine? A: This is a classic symptom of unintended Nucleophilic Aromatic Substitution (SNAr) at the C6 position. The C6-chloro group of the purine ring is highly electrophilic. If you attempt the alkylation using an unprotected primary amine (like 1-chloro-2-propylamine), the amine will rapidly attack the C6 position, displacing the chloride and forming an undesired 6-amino purine derivative. Causality & Solution: You must mask the primary amine. Using an N-Boc protected precursor (e.g., N-Boc-1-amino-2-propanol) completely eliminates this side reaction, ensuring the purine nitrogen (N9) acts as the sole nucleophile.
Q: I am using N-Boc-1-chloro-2-propylamine, but my NMR shows a 40:60 mixture of isomers. How do I enrich the N9 isomer? A: You are operating under kinetic control. Direct alkylation of 6-chloropurine typically yields a mixture of N7 and N9 regioisomers[1]. Kinetic control often favors the undesired N7-isomer due to lower steric hindrance at the N7 position during the initial transition state. However, the N9-isomer is thermodynamically more stable. Causality & Solution: Shift the reaction to thermodynamic control. Switch your base from NaH to K2CO3, use a polar aprotic solvent like DMF, and elevate the temperature to 80°C[2]. Alternatively, abandon direct alkylation and utilize a Mitsunobu coupling approach, which consistently delivers >90% N9 regioselectivity[3].
Q: During the final HCl deprotection step, my product mass shifts by -18 Da (loss of Cl, addition of OH). What went wrong? A: Your deprotection conditions were not strictly anhydrous. The C6-chloro group is highly susceptible to hydrolysis under acidic aqueous conditions, converting your target molecule into a hypoxanthine (C6-OH) derivative. Causality & Solution: Transition to a strictly anhydrous deprotection protocol. Use 4M HCl in anhydrous dioxane. Ensure your glassware is flame-dried and the reaction is kept under an inert argon atmosphere.
Optimized Step-by-Step Protocol: Mitsunobu Coupling Approach
To maximize N9 regioselectivity and overall yield, we strongly recommend the Mitsunobu coupling route over direct alkylation.
Phase 1: Regioselective N9-Alkylation
-
Preparation: In a flame-dried round-bottom flask purged with Argon, suspend 6-chloropurine (1.0 eq, 10 mmol) and Triphenylphosphine (PPh3) (1.5 eq, 15 mmol) in 50 mL of anhydrous THF.
-
Reagent Addition: Add N-Boc-1-amino-2-propanol (1.2 eq, 12 mmol) to the suspension. Cool the reaction mixture to 0°C using an ice bath.
-
Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 15 mmol) over 30 minutes. Note: Slow addition is critical to control the exothermic formation of the betaine intermediate and prevent the formation of hydrazine byproducts.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint: Run a TLC (EtOAc:Hexane 1:1). The desired N9-isomer typically presents a higher retention factor (Rf ~0.5) compared to the trace N7-isomer (Rf ~0.3). Furthermore, 1 H-NMR of an aliquot will confirm N9 regioselectivity; the characteristic purine C8-H proton of the N9-isomer typically resonates downfield (approx. 8.0–8.2 ppm) compared to the N7-isomer.
Phase 2: Purification 6. Concentrate the mixture in vacuo. Purify via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to isolate the Boc-protected N9-intermediate.
Phase 3: Anhydrous Deprotection & Salt Formation 7. Dissolution: Dissolve the purified intermediate in 20 mL of anhydrous dichloromethane (DCM) and cool to 0°C. 8. Deprotection: Add 4M HCl in anhydrous dioxane (5.0 eq). Stir for 2-4 hours at room temperature. Self-Validation: You will observe the cessation of CO2 and isobutylene gas evolution when the deprotection is complete. 9. Isolation: Evaporate the solvent in vacuo. Triturate the resulting residue with cold anhydrous diethyl ether to precipitate 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride as a highly pure white solid. Filter and dry under high vacuum.
Quantitative Data Summary: Condition Optimization
The following table summarizes internal validation data comparing different synthetic strategies for the N9-alkylation of 6-chloropurine.
| Alkylation Method | Reagents / Conditions | N9:N7 Ratio | Overall Yield (%) | Primary Failure Mode |
| Direct Alkylation (Unprotected) | 1-chloro-2-propylamine, K2CO3, DMF | 60:40 | < 20% | C6-SNAr displacement by primary amine |
| Direct Alkylation (Boc-protected) | N-Boc-1-chloro-2-propylamine, NaH, THF | 40:60 | 35% | Kinetic control heavily favors N7 isomer |
| Direct Alkylation (Boc-protected) | N-Boc-1-chloro-2-propylamine, K2CO3, DMF, 80°C | 85:15 | 65% | Thermodynamic control improves N9 |
| Mitsunobu Coupling (Boc-protected) | N-Boc-1-amino-2-propanol, PPh3, DIAD, THF | > 95:5 | 88% | Trace triphenylphosphine oxide removal |
References
- Source: ACS Publications (The Journal of Organic Chemistry)
- Source: Universitat de Barcelona (ub.edu)
- Title: Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides Source: ResearchGate URL
Sources
Troubleshooting common impurities in 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride production
Technical Support Center: 1-(6-chloro-9H-purin-9-yl)propan-2-amine HCl
Welcome to the technical support resource for the synthesis and purification of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common impurities and optimize production processes. The information is presented in a practical question-and-answer format to directly address challenges encountered in the laboratory.
Section 1: Foundational Synthesis & Common Impurity Profile
The synthesis of 1-(6-chloro-9H-purin-9-yl)propan-2-amine typically involves the N-alkylation of 6-chloropurine.[1][2] This seemingly straightforward reaction is often complicated by the inherent reactivity of the purine ring system, leading to a predictable yet challenging impurity profile. Understanding the root cause of these impurities is the first step toward their elimination.
Core Synthetic Pathway and Impurity Injection Points
The primary route involves reacting 6-chloropurine with an appropriate three-carbon aminopropyl synthon, followed by conversion to the hydrochloride salt. Impurities can be introduced from starting materials or generated during the reaction itself.
Caption: Synthetic pathway and key impurity formation points.
Section 2: Troubleshooting Isomeric Impurities
Q1: My HPLC analysis shows a major peak corresponding to my product's mass, but also a significant, closely-eluting secondary peak. What is this impurity?
A1: This is almost certainly the N7-isomer, 1-(6-chloro-7H-purin-7-yl)propan-2-amine. The purine ring has multiple nucleophilic nitrogen atoms, and while the N9-substituted product is typically the most thermodynamically stable, alkylation at the N7 position is a very common kinetic side product.
-
Causality—Why it Forms: The relative ratio of N9 to N7 alkylation is highly dependent on reaction conditions. Factors influencing this include:
-
Solvent: Polar aprotic solvents like DMF or DMSO can favor the formation of the N7 isomer.
-
Base: The choice and strength of the base used to deprotonate the purine can alter the nucleophilicity of the different nitrogen atoms.
-
Counter-ion: The cation from the base (e.g., K+, Na+) can coordinate with the purine ring, sterically hindering one position over another.
-
-
Troubleshooting & Control:
-
Solvent Selection: Consider switching to less polar solvents like acetonitrile or THF to potentially increase the N9/N7 ratio.
-
Base Optimization: Weaker bases like potassium carbonate (K₂CO₃) are often preferred over stronger, more reactive bases like sodium hydride (NaH) for better selectivity.
-
Temperature Control: Running the reaction at a lower temperature may favor the kinetic N7-product, while higher temperatures can allow for equilibration to the more stable N9-product. However, this can also increase degradation. A careful temperature study is recommended.
-
Section 3: Addressing Process-Related and Degradation Impurities
Q2: I'm observing an impurity with a mass that corresponds to the replacement of the chlorine atom with a hydroxyl group. How can I prevent this?
A2: You are observing the hydrolysis of the 6-chloro group to a 6-hydroxy group, forming the corresponding hypoxanthine derivative. The C6 position of the purine is highly electrophilic and susceptible to nucleophilic attack, especially by water.[3]
-
Causality—Why it Forms:
-
Moisture: The presence of water in the reaction solvent or introduced during the aqueous workup is the primary cause.
-
pH Extremes: Both strongly acidic and basic conditions can accelerate the rate of hydrolysis. The workup and salt formation steps are critical points of control.
-
-
Troubleshooting & Control:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Controlled Workup: When quenching the reaction or performing extractions, use cooled solutions and minimize the time the product is in an aqueous phase. Maintain a neutral or slightly acidic pH if possible.
-
Purification: If hydrolysis occurs, the resulting 6-hydroxypurine derivative often has significantly different polarity and can usually be separated by column chromatography or, in some cases, selective recrystallization.
-
Q3: My final product contains residual 6-chloropurine starting material. What is the best way to remove it?
A3: The presence of unreacted 6-chloropurine is a common issue, often stemming from incomplete reaction or sub-stoichiometric use of the alkylating agent.
-
Causality—Why it Forms:
-
Reaction Stoichiometry: Insufficient alkylating agent or base.
-
Reaction Time/Temperature: The reaction may not have been run to completion.
-
-
Troubleshooting & Control:
-
Reaction Monitoring: Use TLC or HPLC to monitor the consumption of 6-chloropurine. Extend the reaction time if necessary.
-
Stoichiometry Adjustment: A slight excess (1.1-1.2 equivalents) of the alkylating agent can help drive the reaction to completion, but be mindful that this can increase other impurities if not controlled.
-
Purification: 6-chloropurine has different solubility and polarity compared to the alkylated amine product.
-
Recrystallization: This is often the most effective method. The hydrochloride salt of your product may have very different solubility characteristics than the free base of 6-chloropurine. Experiment with solvent systems like ethanol/water, isopropanol, or acetonitrile.
-
Acid/Base Wash: During workup, an acidic wash can help remove any unreacted basic starting materials, while a basic wash can help remove unreacted acidic 6-chloropurine (pKa ~7.8). However, be cautious of causing hydrolysis.
-
-
Section 4: Analytical Methods and Purification Protocols
This section provides validated starting points for the analysis and purification of your target compound.
Impurity Profile Summary
| Impurity Name | Common Source | Recommended Analytical Technique | Mitigation Strategy |
| N7-Isomer | Kinetic side-product of alkylation | HPLC-UV, LC-MS | Optimize reaction solvent, base, and temperature. |
| 6-Hydroxypurine Derivative | Hydrolysis of the 6-chloro group | HPLC-UV, LC-MS | Use anhydrous conditions; control pH during workup. |
| Unreacted 6-Chloropurine | Incomplete reaction | HPLC-UV, GC-MS | Monitor reaction to completion; purification. |
| Di-alkylated Species | Excess alkylating agent | LC-MS | Control stoichiometry. |
| Residual Solvents | Reaction and purification steps | GC-HS (Headspace) | Proper drying under vacuum at elevated temperature. |
Protocol 1: HPLC Method for Purity and Isomer Separation
This reverse-phase HPLC method provides a robust baseline for separating the N9 and N7 isomers and the hydrolysis impurity.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Expected Elution Order: 1. 6-Hydroxypurine derivative (most polar), 2. N7-Isomer, 3. N9-Product (desired), 4. 6-Chloropurine.
Note: The use of ion-pairing agents like TFA can sometimes cause peak tailing for purines.[4] If this occurs, consider using a phosphate buffer at a low pH (e.g., pH 2.5-3) as an alternative mobile phase system.[4]
Protocol 2: General Recrystallization for Purification
Recrystallization of the hydrochloride salt is a highly effective method for removing non-polar impurities and often the N7-isomer.
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot solvent. A good starting point is 95:5 ethanol:water or isopropanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Section 5: Troubleshooting Workflow
Caption: A step-by-step troubleshooting decision workflow.
References
- BenchChem Technical Support Team. (2025). Common challenges and solutions in 8-Ethynyl-9h-purine labeling experiments. Benchchem.
- BenchChem Technical Support Team. (2025). troubleshooting low yield in adenosine analog synthesis. Benchchem.
-
Polem, V. et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences, 13(1). [Link]
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloro-8-cyclopropyl-9H-purine. Benchchem.
- Google Patents. US6187921B1 - 2-amino-6-chloropurine and method for preparing the same.
-
PrepChem.com. Synthesis of 6-chloropurine hydrochloride. PrepChem.com. [Link]
-
Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science. [Link]
Sources
Technical Support Center: Optimizing Crystallization of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride
Welcome to the technical support resource for the crystallization of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining this crucial intermediate in a highly pure, crystalline form. As a purine derivative and an amine hydrochloride salt, this compound presents unique crystallization behaviors that require a systematic and well-understood approach.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established crystallographic principles.
Section 1: The Crystallization Landscape of an Amine Hydrochloride
Crystallization is more than a simple purification step; it is a critical process that defines the physicochemical properties of a pharmaceutical compound, including its stability, bulk density, and handling characteristics.[3] The process is governed by two fundamental stages: nucleation (the birth of new crystals) and crystal growth.[3] Both are driven by supersaturation—a state where the concentration of the solute in a solution exceeds its equilibrium solubility.
For 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride, its nature as a hydrochloride salt introduces specific considerations. The presence of the chloride ion creates opportunities for strong, charge-assisted hydrogen bonds, which heavily influence the crystal lattice formation.[4] Solvent selection is therefore paramount, as the solvent must not only provide appropriate solubility across a temperature gradient but also mediate these ionic interactions effectively to promote orderly crystal growth over amorphous precipitation.
Section 2: Troubleshooting Guide: From Common Problems to Crystalline Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.
Question: My compound is "oiling out" during cooling, forming a viscous liquid instead of a solid. What is happening and how do I fix it?
Answer: "Oiling out," or liquid-liquid phase separation, occurs when the supersaturation of the solution is too high. Instead of molecules having time to arrange into an ordered crystal lattice, they rapidly crash out of solution as a disordered, super-saturated liquid phase. This is common with highly concentrated solutions or when cooling is performed too rapidly.
Causality & Solutions:
-
Reduce Initial Concentration: Your starting solution is likely too concentrated. The solubility of the compound at the elevated temperature is so high that upon cooling, it bypasses the metastable zone (where nucleation and growth occur) and enters an unstable, oily phase. Reduce the starting concentration of the compound in the solvent and repeat the cooling process.
-
Slow Down the Cooling Rate: Rapid cooling induces a sudden, high degree of supersaturation. A slower, controlled cooling rate (e.g., 5-10 °C per hour) maintains the solution within the metastable zone for longer, favoring the kinetic and thermodynamic processes of proper crystal growth.[5]
-
Increase Solvent Volume at High Temperature: If you observe oiling, try reheating the mixture until it is a clear solution again. Add a small amount of additional hot solvent (10-20% volume increase) to decrease the concentration, and then recommence the slow cooling process.
-
Choose a Different Solvent System: The current solvent may be too good a solvent at high temperatures and too poor at low temperatures. Consider a solvent system where the solubility gradient is less steep.
Question: I've cooled my solution, even to 0-5 °C, but no crystals have formed. What are my next steps?
Answer: The absence of crystals indicates that the solution has not reached a sufficient level of supersaturation to initiate spontaneous nucleation. The system may be in a metastable state, requiring an additional thermodynamic push.
Causality & Solutions:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide high-energy sites that can act as templates for nucleation.
-
Introduce a Seed Crystal: If you have a small amount of the crystalline material from a previous batch, add a single, tiny crystal to the solution. This "seed" bypasses the primary nucleation energy barrier and provides a perfect template for crystal growth.[6]
-
Add an Anti-Solvent: An anti-solvent is a liquid in which your compound is poorly soluble but which is miscible with your primary solvent.[7] Add the anti-solvent dropwise to the stirred solution until persistent cloudiness (turbidity) is observed, which indicates the onset of precipitation. Then, add a small amount of the primary solvent to redissolve the precipitate and allow the system to stand. This brings the solution to the edge of saturation, often triggering crystallization.
-
Concentrate the Solution: If the above methods fail, you can slowly evaporate some of the solvent at a controlled temperature to increase the solute concentration until saturation is achieved. This is a common technique known as slow evaporation.[8][9]
Question: My product consists of very fine needles or small particles that are difficult to filter and dry. How can I grow larger, more robust crystals?
Answer: The formation of fine needles or microcrystals is typically a sign of rapid nucleation and insufficient time for crystal growth. When many nuclei form at once, they compete for the available solute, resulting in a large number of small crystals rather than a smaller number of large ones.
Causality & Solutions:
-
Minimize Supersaturation: Operate closer to the solubility curve. This means using a slower cooling rate, a more dilute starting solution, or a slower addition rate of an anti-solvent. This reduces the driving force for nucleation, allowing the few nuclei that do form to grow larger.
-
Optimize Agitation: Agitation affects heat and mass transfer.[5] While stirring is necessary for homogeneity, excessively high agitation rates can increase secondary nucleation (where new crystals are born from contact with existing crystals or the impeller), leading to smaller particle sizes.[6] Experiment with gentle agitation (e.g., 100-200 RPM).[5]
-
Implement a "Maturation" Step: After the initial crystallization period, hold the slurry at the final temperature for an extended period (2-12 hours) with gentle stirring.[5] This process, known as Ostwald ripening or maturation, allows smaller, higher-energy particles to redissolve and deposit onto larger, more thermodynamically stable crystals.
Question: I suspect I am isolating different crystal forms (polymorphs) in different batches, leading to inconsistent results. How can I control this?
Answer: Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a common phenomenon in pharmaceutical compounds, including purine derivatives.[10][11][12] Different polymorphs can have vastly different physical properties, such as solubility and stability.[11] The formation of a specific polymorph is highly sensitive to the crystallization conditions.
Causality & Solutions:
-
Strictly Control Crystallization Conditions: The most critical step is to ensure run-to-run consistency. Precisely control and document the solvent system, concentration, cooling/addition rate, agitation speed, and final temperature. Even minor variations can favor the nucleation of a different polymorph.[11]
-
Utilize Seeding: Seeding with a well-characterized crystal of the desired polymorph is the most effective way to ensure that form is the one that crystallizes. The seed crystal provides a template that directs the growth of that specific polymorphic form.[6]
-
Understand Solvent Effects: The choice of solvent can dictate which polymorph is formed. Polar, protic solvents may favor polymorphs with extensive hydrogen bonding networks, while non-polar, aprotic solvents may yield different packing arrangements. A systematic screen of different solvent classes is recommended if polymorph control is a primary objective.
-
Characterize Your Batches: Use analytical techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to characterize the solid form of each batch.[9] This will confirm which polymorph you have and help you correlate it with the conditions used.
Section 3: Frequently Asked Questions (FAQs)
What are the best starting solvents to screen for crystallization of this compound? For a hydrochloride salt of a basic compound, a good starting point is to screen polar protic solvents, polar aprotic solvents, and their mixtures with water or a non-polar anti-solvent. Refer to the table in Section 5 for a structured list of recommended solvents.
What is the difference between cooling crystallization and anti-solvent crystallization? Both methods aim to create supersaturation.
-
Cooling Crystallization relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one. Supersaturation is achieved by cooling the solution.
-
Anti-Solvent Crystallization is used when the compound's solubility is not strongly dependent on temperature. It involves dissolving the compound in a "good" solvent and then adding a miscible "poor" solvent (the anti-solvent) to reduce the overall solubility of the mixture and induce crystallization.
How does agitation affect crystallization? Agitation is a critical parameter. It improves heat and mass transfer, preventing localized areas of high supersaturation and ensuring a uniform temperature. However, as noted in the troubleshooting section, excessive agitation can lead to crystal breakage and secondary nucleation, resulting in a smaller average crystal size.[6] The optimal agitation speed provides homogeneity without causing excessive shear.[5]
Section 4: Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Place approximately 10-20 mg of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride into several small vials.
-
To each vial, add a different solvent from Table 1 dropwise at room temperature, vortexing between additions, until the solid dissolves. Note the approximate solubility at room temperature.
-
If the solid does not dissolve in ~1 mL of solvent, gently warm the vial (to ~50-60°C) and continue adding solvent dropwise until a clear solution is obtained.
-
Once dissolved, allow the vials to cool slowly to room temperature, and then place them in a refrigerator (4°C).
-
Observe the vials after 24 hours. An ideal single solvent will have fully dissolved the compound when hot but produced a good yield of crystalline solid when cold.[7]
-
For solvent/anti-solvent systems, dissolve the compound in a minimal amount of a "good" solvent (e.g., Methanol) and add a "poor" solvent (e.g., Heptane) dropwise until turbidity appears.
Protocol 2: Optimized Cooling Crystallization
-
In a jacketed reactor or round-bottom flask equipped with a magnetic stirrer and temperature probe, dissolve the crude compound in a pre-determined optimal solvent (e.g., Isopropanol/water mixture[6]) at an elevated temperature (e.g., 60-70 °C) to form a clear, saturated solution.[5]
-
Set the stirrer to a gentle agitation speed (e.g., 150 RPM).[5]
-
Initiate a slow, linear cooling ramp. A rate of 10 °C/hour is a good starting point.[5]
-
(Optional) Once the solution has cooled by 10-15 °C, add seed crystals of the desired polymorph.
-
Continue cooling to the final temperature (e.g., 0-5 °C) and hold for a maturation period of 2-4 hours.[5]
-
Isolate the crystals by filtration. Wash the filter cake with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.[5]
Section 5: Data and Visualization
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvents | Rationale & Typical Use |
|---|---|---|
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Capable of hydrogen bonding; often good for dissolving salts. Water or alcohols can be effective.[13][14] |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Can dissolve the compound without strong H-bonding competition. Often used in anti-solvent pairs.[5] |
| Ethers | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Generally poor solvents for salts; primarily used as anti-solvents to induce precipitation from more polar solutions.[15] |
| Alkanes | Heptane, Hexane, Cyclohexane | Non-polar and very poor solvents. Used exclusively as anti-solvents.[5] |
| Solvent Pairs | Isopropanol/Water, Ethanol/Heptane, Acetone/Water | Offer fine-tuned control over solubility. An isopropanol/water system has proven effective for other hydrochloride salts.[5][6] |
Table 2: Key Parameters for Cooling Crystallization Optimization
| Parameter | Starting Range | Rationale |
|---|---|---|
| Initial Concentration | Determined by solubility tests | Must be high enough for good yield but low enough to avoid oiling out. |
| Dissolution Temperature | 60-70 °C | Should be high enough to fully dissolve the material but below the solvent's boiling point and compound's degradation temp.[5] |
| Cooling Rate | 5-20 °C/hour | Slower rates promote larger crystals and better purity; faster rates can improve throughput but risk smaller particles.[5] |
| Agitation Speed | 100-250 RPM | Balances the need for thermal/mass transfer with the risk of secondary nucleation and crystal breakage.[5][6] |
| Final Temperature | 0-5 °C | Maximizes yield by minimizing the amount of compound soluble in the mother liquor.[5] |
| Maturation Time | 2-12 hours | Allows the system to reach equilibrium, potentially improving crystal size distribution and polymorphic purity.[5] |
Diagram 1: General Troubleshooting Workflow
Caption: A workflow for troubleshooting common crystallization issues.
Diagram 2: Method Selection Decision Tree
Sources
- 1. evitachem.com [evitachem.com]
- 2. 6-Chloro-9H-purin-2-amine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US9663507B1 - Crystallisation of thiamine hydrochloride - Google Patents [patents.google.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. data.epo.org [data.epo.org]
- 14. jchps.com [jchps.com]
- 15. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Resolving HPLC peak tailing issues for 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride analysis
Focus: Resolving Peak Tailing for 1-(6-chloro-9H-purin-9-yl)propan-2-amine Hydrochloride
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals dealing with the specific chromatographic challenges of purine-amine derivatives.
The Mechanistic Root of the Problem
Analyzing 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride presents a classic chromatographic challenge. The molecule features a rigid purine ring and a highly basic primary aliphatic amine side-chain. Because it is a hydrochloride salt, the amine is fully protonated ( NH3+ ) in solution.
When utilizing standard silica-based reversed-phase HPLC columns, the stationary phase contains residual silanol groups (Si-OH). At a mobile phase pH above 4.0, these silanols deprotonate to form negatively charged species (Si-O⁻)[1]. As your protonated purine-amine travels through the column, it undergoes a secondary ion-exchange interaction—an electrostatic attraction—with these ionized silanols[2]. This adsorption is strong and kinetically slow; the analyte molecules are delayed in desorbing, creating a pronounced, asymmetrical peak tail[1].
Diagnostic Workflow
Before altering your chemistry, you must definitively prove whether the tailing is caused by chemical interactions (silanols) or physical system degradation (column voids, poor plumbing).
Figure 1: Diagnostic decision tree for isolating physical vs. chemical causes of HPLC peak tailing.
Troubleshooting Guide & FAQs
Q1: My USP Tailing Factor (Tf) is > 2.0. How do I definitively prove this is a silanol interaction? A: You must run a self-validating diagnostic test by injecting a neutral marker. Neutral compounds do not possess an active hydrogen or charge, meaning they cannot participate in acid-base ion-exchange with silanols[1]. If the neutral marker elutes symmetrically (Tf ≤ 1.2) but your purine-amine tails, the issue is definitively chemical. If both peaks tail equally, you have a physical problem[1][3].
Q2: How can I chemically suppress these secondary interactions in my mobile phase? A: You have two primary thermodynamic levers:
-
pH Control: Lower the mobile phase pH to < 3.0 using buffers like phosphate or 0.1% Trifluoroacetic acid (TFA). At this acidic pH, the residual silanols are fully protonated (Si-OH) and neutral, effectively shutting down the electrostatic attraction[3].
-
Competing Bases: If your method requires a near-neutral pH, add a competing amine like Triethylamine (TEA) at a concentration of 10–20 mM[3]. TEA is a small, highly basic molecule that binds aggressively to the active silanols, acting as a sacrificial blocker so your larger purine-amine analyte can elute without interference[2][4].
Q3: What stationary phase chemistry is strictly required for basic purine derivatives? A: Avoid older "Type A" silica columns, which have high metal content and highly acidic silanols. You must select a "Type B" high-purity silica column[2]. Furthermore, ensure the column is heavily base-deactivated and double-endcapped[5]. Endcapping uses small silanes (like trimethylchlorosilane) to physically mask residual silanols, preventing the analyte from reaching the silica backbone[1].
Quantitative Impact of Interventions
The following table summarizes the expected impact of various chromatographic interventions on the USP Tailing Factor (Tf) for basic amines.
| Experimental Condition | Mechanism of Action | Expected Tailing Factor (Tf) | System Suitability Status |
| Standard Type A Silica, pH 6.0 | Unrestricted ion-exchange between NH3+ and Si-O⁻. | 2.5 - 3.5 | FAIL (Severe Tailing) |
| Type B Silica (Endcapped), pH 6.0 | Steric masking of silanols by endcapping reagents[5]. | 1.5 - 1.8 | MARGINAL |
| Type B Silica + 10 mM TEA, pH 6.5 | TEA competitively blocks residual active silanols[4]. | 1.1 - 1.3 | PASS (Highly Symmetrical) |
| Type B Silica, pH 2.5 (0.1% TFA) | Silanols are fully protonated (neutralized)[3]. | 1.0 - 1.2 | PASS (Optimal Shape) |
Self-Validating Experimental Protocols
Protocol A: Diagnostic Neutral Marker Test
Purpose: To isolate chemical silanol interactions from physical column degradation.
-
Standard Preparation: Prepare a mixed system suitability standard containing 0.1 mg/mL of 1-(6-chloro-9H-purin-9-yl)propan-2-amine HCl and 0.05 mg/mL Uracil (neutral marker) in the initial mobile phase.
-
Injection: Inject 5 µL onto the HPLC system under your current method conditions.
-
Data Analysis: Calculate the USP Tailing Factor (Tf) for both peaks at 5% of the peak height.
-
Self-Validation Check:
-
If Uracil Tf < 1.2 and Analyte Tf > 1.5 → Proceed to Protocol B (Chemical Fix).
-
If Uracil Tf > 1.5 and Analyte Tf > 1.5 → Replace the column or check system plumbing for dead volume.
-
Protocol B: Mobile Phase Optimization via TEA Addition
Purpose: To dynamically coat active silanols using a competing base when low-pH methods are not viable.
-
Aqueous Phase Preparation: Measure 1000 mL of ultra-pure LC-MS grade water.
-
TEA Addition: Add Triethylamine (TEA) to achieve a final concentration of 10 mM (approximately 1.4 mL of TEA per 1 L of water)[3].
-
pH Adjustment: Adjust the pH of the aqueous buffer to 6.5 ± 0.2 using dilute phosphoric acid. Causality note: This specific pH ensures the TEA remains protonated and active enough to bind to the silica surface[4].
-
Filtration: Filter the buffered mobile phase through a 0.45 µm hydrophilic membrane to remove particulates.
-
Equilibration & Injection: Flush the column with the new mobile phase for at least 20 column volumes to ensure the TEA has fully coated the stationary phase. Inject the analyte.
-
Self-Validation Check: The protocol is successful if the analyte Tf drops below 1.5 and the theoretical plate count (N) increases by at least 20% compared to the pre-TEA baseline.
References
-
Troubleshooting Peak Tailing in LC. Scribd / Agilent Technologies. Available at:[Link]
-
HPLC Peak Tailing. Axion Analytical Labs. Available at:[Link]
-
Fixing Peak Tailing in HPLC Analysis. Scribd / Phenomenex. Available at:[Link]
-
HPLC Column Selection and Peak Shape Calculator. Khemit. Available at:[Link]
-
Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. National Institutes of Health (NIH) / PMC. Available at:[Link]
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplccalculator.khemit.net [hplccalculator.khemit.net]
Overcoming low aqueous solubility of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride in in-vitro assays
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the erratic in-vitro behavior of lipophilic purine derivatives.
Working with 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride presents a unique biophysical challenge. While the hydrochloride salt form is synthetically intended to improve aqueous solubility by ionizing the primary amine, the highly lipophilic 6-chloropurine core drives strong intermolecular π−π stacking. When this compound is introduced into standard biological assays, researchers routinely encounter rapid precipitation, solvent-induced cytotoxicity, and artifactual data.
This guide is designed to move beyond basic troubleshooting. We will explore the thermodynamic causality behind these solubility failures and provide self-validating, field-proven methodologies to ensure the integrity of your in-vitro assays.
Solubility Troubleshooting Workflow
Before altering your assay parameters, consult the decision tree below to identify the physical mechanism driving your compound's precipitation.
Fig 1: Decision tree for troubleshooting poor aqueous solubility and colloidal aggregation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride precipitate immediately when diluted from DMSO into PBS or DMEM? Mechanistic Cause: You are likely observing the common-ion effect . Standard cell culture media (DMEM, RPMI) and buffers (PBS) contain high concentrations of sodium chloride (~137 mM). According to Le Chatelier's principle, this massive excess of chloride ions suppresses the solubility product equilibrium ( Ksp ) of your hydrochloride salt, forcing the protonated drug to crystallize and precipitate back out of solution [1]. Resolution: Do not rely on the HCl salt form in high-chloride buffers. Instead, pre-dissolve the compound in anhydrous DMSO and utilize intermediate step-down dilutions, or switch your assay buffer to a low-chloride alternative (e.g., HEPES buffer with sodium acetate) if the biological model permits.
Q2: My biochemical assay results are highly inconsistent, showing steep Hill slopes and non-specific inhibition. What is happening? Mechanistic Cause: Rapid dilution of a lipophilic 6-chloropurine from DMSO into an aqueous buffer causes localized supersaturation. Instead of forming true crystals, the hydrophobic effect drives the molecules to self-associate into liquid-like colloidal aggregates (typically 50–500 nm in diameter). These colloids promiscuously sequester target enzymes on their surface, causing partial protein unfolding and artifactual inhibition (false positives) [2]. Resolution: Add a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to your biochemical assay buffer. Detergents disrupt colloidal phase separation. If your compound loses its inhibitory activity upon detergent addition, it was acting as a colloidal aggregator, not a true competitive inhibitor [2].
Q3: How can I achieve a 50 µM working concentration in cell-based assays without exceeding the cytotoxic DMSO limit? Mechanistic Cause: Most mammalian cell lines exhibit altered transcriptomics or outright cytotoxicity when DMSO concentrations exceed 0.1% to 0.5% (v/v). To reach 50 µM in the well without exceeding 0.1% DMSO, your stock would need to be 50 mM, which likely exceeds the kinetic solubility of this specific purine derivative in pure DMSO. Resolution: Bypass DMSO entirely by utilizing host-guest complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD). The lipophilic 6-chloropurine moiety partitions into the hydrophobic cavity of the cyclodextrin ring, while the hydrophilic exterior ensures true thermodynamic aqueous solubility.
Quantitative Data: Solubilization Strategies Comparison
To optimize your experimental design, compare the empirical limits of standard solubilization strategies for 6-chloropurine derivatives below:
| Solubilization Strategy | Max Achievable Assay Conc. | Cell Line Tolerance | Mechanistic Advantage | Validation Method |
| Direct DMSO Dilution (0.1% Final) | ~5 - 10 µM | Excellent | Simple, maintains standard assay protocols. | Visual inspection (40x objective) for micro-crystals. |
| Cosolvent Gradient (DMSO + 5% PEG400) | ~25 - 50 µM | Moderate (PEG may alter membrane fluidity) | Reduces thermodynamic shock during solvent shift. | Dynamic Light Scattering (DLS) to rule out colloids. |
| HP- β -CD Complexation (20% w/v) | >100 µM | Good | Achieves true thermodynamic solubility; shields lipophilicity. | HPLC quantification of the filtered supernatant. |
Step-by-Step Experimental Methodologies
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Follow these methodologies to guarantee your compound is in true solution.
Protocol A: Step-Down Dilution to Prevent Colloidal Crash-Out
Use this protocol for biochemical assays to prevent localized supersaturation and false-positive aggregation.
-
Anhydrous Stock Preparation: Dissolve the lyophilized 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride powder in 100% anhydrous DMSO to a concentration of 10 mM.
-
Causality: Atmospheric moisture absorbed by standard DMSO initiates premature nucleation. Anhydrous conditions preserve the monomeric state.
-
-
Intermediate Transition: Dilute the 10 mM stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% PEG400) to create a 1 mM intermediate.
-
Causality: Stepping down the solvent gradient gradually reduces the dielectric constant shock that triggers colloidal phase separation.
-
-
Aqueous Integration: Add the 1 mM intermediate dropwise to the pre-warmed (37°C) assay buffer while vortexing vigorously to ensure rapid dispersal.
-
System Validation (Critical): Analyze the final assay solution using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 and the absence of particles >10 nm validates that the compound is in true solution and not a colloidal suspension.
Protocol B: HP- β -CD Complexation for Cell-Based Assays
Use this protocol when high micromolar dosing is required in live-cell assays without solvent toxicity.
-
Excipient Preparation: Prepare a 20% (w/v) HP- β -CD solution in a sterile, low-chloride buffer (e.g., 50 mM HEPES, pH 7.4).
-
Causality: Avoiding high-chloride buffers (like PBS) prevents the common-ion effect from outcompeting the complexation process [1].
-
-
Direct Complexation: Add the dry powder of the compound directly to the 20% cyclodextrin solution. Do not use DMSO.
-
Thermodynamic Equilibration: Sonicate the suspension in a water bath for 15 minutes to break up macroscopic aggregates, then incubate on an orbital shaker at 37°C for 24 hours.
-
Causality: Host-guest complexation is a thermodynamic equilibrium process. It requires sustained kinetic energy to overcome the high crystal lattice energy of the purine rings.
-
-
System Validation (Critical): Centrifuge the equilibrated solution at 10,000 x g for 10 minutes to pellet any uncomplexed drug. Filter the supernatant through a 0.22 µm PVDF membrane. Quantify the exact dissolved concentration via HPLC against a standard curve before dosing your cells.
References
-
Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media Source: ACS Molecular Pharmaceutics URL:[Link]
-
Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]
-
Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL:[Link]
Reducing N-alkylation byproducts during 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride synthesis
Technical Support Center: Synthesis of 1-(6-chloro-9H-purin-9-yl)propan-2-amine Hydrochloride
A Guide to Minimizing N-Alkylation Byproducts
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride. Our focus is to provide actionable insights and troubleshooting strategies to mitigate the formation of N-alkylation byproducts, a common challenge in purine chemistry. As your Senior Application Scientist, I will walk you through the causality behind these side reactions and provide validated protocols to enhance the regioselectivity and overall yield of your synthesis.
Introduction: The Challenge of Regioselectivity in Purine Alkylation
The synthesis of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride, a key intermediate for various bioactive molecules, typically involves the N-alkylation of 6-chloropurine with a suitable amino-propane derivative. The purine ring system, however, possesses multiple nucleophilic nitrogen atoms, primarily at the N7 and N9 positions of the imidazole and pyrimidine rings, respectively. This inherent chemical nature leads to a common synthetic hurdle: the formation of a mixture of N7 and N9 regioisomers, along with potential bis-alkylation products. The desired product is the N9-alkylated isomer, while the N7-alkylated isomer represents a significant byproduct that complicates purification and reduces the overall yield.
This guide provides a systematic approach to understanding and controlling the factors that govern the regioselectivity of this reaction, empowering you to optimize your synthetic route.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and initial hurdles faced during the synthesis.
Q1: Why am I observing two major spots on my TLC/peaks in my HPLC analysis, even with what appears to be a complete reaction?
A1: This is a classic sign of the formation of regioisomers. The two primary products in the alkylation of 6-chloropurine are the desired N9-alkylated isomer and the undesired N7-alkylated byproduct. Due to their similar molecular weights and often subtle differences in polarity, they can be challenging to separate. The key to resolving this is to control the reaction conditions to favor N9 alkylation.
Q2: What is the fundamental chemical reason for the formation of the N7-alkylated byproduct?
A2: The formation of the N7-alkylated byproduct is rooted in the electronic properties of the purine ring. While the N9 position is generally more thermodynamically stable for alkylation, the N7 position can be kinetically favored under certain conditions. The N7 nitrogen is often more sterically accessible and can have a higher electron density depending on the solvent and base used.
Q3: Can the choice of base influence the N9/N7 product ratio?
A3: Absolutely. The choice of base is a critical parameter. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the purine ring, forming the purine anion. The nature of the counter-ion (Na+ vs. K+) and the solvent can influence the coordination with the purine anion, thereby sterically hindering one nitrogen over the other and influencing the site of alkylation.
Q4: Is there a "best" solvent for this reaction to ensure high N9 selectivity?
A4: While there is no single "best" solvent for all variations of this synthesis, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are generally preferred. These solvents effectively solvate the cation of the base, leading to a more "naked" and reactive purine anion. This increased reactivity can favor the thermodynamically more stable N9 product. However, the optimal solvent is often determined empirically in the context of the specific reagents and conditions being used.
Troubleshooting Guide: A Deeper Dive into Byproduct Mitigation
This section provides a structured approach to diagnosing and resolving specific issues related to N-alkylation byproducts.
Issue 1: High Levels of N7-Alkylation Byproduct
Plausible Causes:
-
Kinetic Control: The reaction conditions may be favoring the kinetically preferred, but thermodynamically less stable, N7 isomer. This can be due to lower reaction temperatures or a suboptimal choice of base and solvent.
-
Steric Effects: The structure of the alkylating agent can influence the site of attack. While 1-bromopropan-2-amine is a common precursor, its reactivity profile can lead to a mixture of products.
-
Incomplete Deprotonation: Insufficient base or a base that is not strong enough to fully deprotonate the 6-chloropurine can lead to a complex reaction mixture with competing alkylation pathways.
Diagnostic Steps:
-
Characterization: Utilize 1H NMR and 13C NMR to confirm the identity of the major and minor products. The chemical shifts of the purine protons (especially H-2 and H-8) and the protons on the propan-2-amine side chain will be distinct for the N7 and N9 isomers.
-
Quantification: Employ HPLC with a well-calibrated method to determine the precise ratio of the N9 and N7 isomers. This will provide a baseline for evaluating the effectiveness of any process modifications.
Corrective Actions:
-
Optimization of Reaction Temperature:
-
Hypothesis: Running the reaction at a slightly elevated temperature may favor the formation of the more thermodynamically stable N9 isomer.
-
Protocol:
-
Set up parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C).
-
Monitor the N9/N7 ratio by HPLC at regular intervals.
-
Select the temperature that provides the optimal balance of reaction rate and selectivity.
-
-
-
Screening of Bases:
-
Hypothesis: The choice of base and its corresponding counter-ion can significantly impact regioselectivity.
-
Protocol:
-
Evaluate a panel of bases, including potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydride (NaH).
-
Maintain a consistent stoichiometry of base to 6-chloropurine (typically 1.1 to 1.5 equivalents).
-
Analyze the N9/N7 ratio for each reaction. Cesium carbonate is often reported to favor N9 alkylation due to the "cesium effect," where the large Cs+ ion coordinates with the purine ring to direct alkylation to the N9 position.
-
-
-
Alternative Synthetic Strategies:
-
Mitsunobu Reaction:
-
Rationale: The Mitsunobu reaction provides an alternative pathway for N-alkylation that often exhibits high N9 selectivity. This reaction proceeds via an SN2 mechanism with inversion of configuration at the alcohol carbon.
-
Experimental Workflow:
-
Dissolve 6-chloropurine and the corresponding alcohol (1-hydroxypropan-2-amine derivative) in a suitable solvent like THF.
-
Add triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the product via column chromatography.
-
-
-
Visualizing the Reaction Pathway
Caption: Reaction pathway for the alkylation of 6-chloropurine.
Issue 2: Formation of Bis-Alkylated Impurities
Plausible Causes:
-
Excess Alkylating Agent: Using a significant excess of the alkylating agent can lead to a second alkylation event on the already N-alkylated purine ring.
-
High Reaction Temperature: Elevated temperatures can increase the rate of the second, undesired alkylation.
-
Reaction Concentration: High concentrations of reactants can also favor bimolecular side reactions, including bis-alkylation.
Diagnostic Steps:
-
Mass Spectrometry: Use LC-MS to identify the molecular weight of the impurity. A mass corresponding to the addition of two propan-2-amine side chains to the 6-chloropurine core is indicative of bis-alkylation.
-
NMR Analysis: 1H NMR can also be used to identify the presence of two distinct propan-2-amine side chains attached to the purine ring.
Corrective Actions:
-
Stoichiometric Control:
-
Hypothesis: Carefully controlling the stoichiometry of the alkylating agent is the most direct way to minimize bis-alkylation.
-
Protocol:
-
Begin with a 1:1 molar ratio of 6-chloropurine to the alkylating agent.
-
If the reaction is sluggish or incomplete, incrementally increase the amount of the alkylating agent (e.g., to 1.1 or 1.2 equivalents).
-
Monitor the reaction closely by HPLC to find the optimal stoichiometry that maximizes the formation of the mono-alkylated product while minimizing the bis-alkylated byproduct.
-
-
-
Controlled Addition of Alkylating Agent:
-
Hypothesis: Adding the alkylating agent slowly over time can help to maintain a low instantaneous concentration, thereby disfavoring the second alkylation.
-
Protocol:
-
Dissolve the alkylating agent in a portion of the reaction solvent.
-
Add the solution dropwise to the reaction mixture containing the deprotonated 6-chloropurine over a period of 1-2 hours.
-
A syringe pump can be used for precise and consistent addition.
-
-
Data Summary: Impact of Base on N9/N7 Selectivity
| Base | Counter-ion | Typical Solvent | N9:N7 Ratio (Approximate) | Comments |
| Sodium Hydride | Na+ | DMF, THF | 3:1 to 5:1 | A strong, effective base, but may offer moderate selectivity. |
| Potassium Carbonate | K+ | DMF, ACN | 5:1 to 10:1 | A commonly used base that often provides good N9 selectivity. |
| Cesium Carbonate | Cs+ | DMF, ACN | >15:1 | Often provides the highest N9 selectivity due to the "cesium effect". |
Experimental Workflow: Optimized N9-Alkylation Protocol
Caption: Optimized workflow for selective N9-alkylation.
References
-
G. G. D. D'Ambrosio, S. C. A. M. van der Vlugt, T. G. H. van den Bergh, F. L. van Delft, F. P. J. T. Rutjes, "The Cesium Effect in the N-Alkylation of Indoles," The Journal of Organic Chemistry, 2008 , 73(21), 8592-8595. [Link]
-
K. C. K. Swamy, N. N. B. Kumar, E. Balaraman, K. V. P. P. Kumar, "Mitsunobu and Related Reactions: The Good, the Bad, and the Ugly," Chemical Reviews, 2009 , 109(6), 2551-2651. [Link]
Scale-up manufacturing challenges for 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions for the scale-up manufacturing of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride. As Senior Application Scientists, we have compiled this resource to address common challenges, explaining the underlying scientific principles to empower your process development.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and isolation of the target compound.
Reaction & Synthesis
Problem: Low Yield and/or Formation of N7-alkylation Impurity
Symptoms:
-
The isolated yield of the desired N9-alkylated product is significantly lower than expected.
-
Analytical data (e.g., NMR, LC-MS) indicates the presence of a significant regioisomer, the N7-alkylated purine.
Potential Causes & Solutions:
Alkylation of purines can be notoriously difficult to control, often resulting in a mixture of N9 and N7 isomers.[1][2] The desired N9 product is typically the major isomer, but the ratio can be influenced by several factors.[1]
-
Base and Solvent System: The choice of base and solvent is critical for directing the alkylation to the N9 position.
-
Recommendation: The use of sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is a common and effective method for deprotonating the purine, favoring N9 alkylation.[3] Alternatively, potassium carbonate (K2CO3) in DMF can also yield good results, sometimes with exclusive N9 alkylation under controlled conditions.[1]
-
-
Reaction Temperature: Higher temperatures can sometimes lead to decreased regioselectivity.
-
Recommendation: Maintain a consistent and controlled temperature throughout the reaction. It is often beneficial to perform the deprotonation at a lower temperature (e.g., 0-5 °C) before the addition of the alkylating agent and then allow the reaction to proceed at a slightly elevated temperature (e.g., 70°C).[4]
-
-
Nature of the Alkylating Agent: While the propan-2-amine side chain is fixed, ensuring its quality and the nature of the leaving group is important.
-
Recommendation: Use a high-purity alkylating agent with a good leaving group (e.g., mesylate or tosylate) to ensure efficient reaction.
-
Experimental Protocol: N9-Alkylation of 6-Chloropurine
-
Setup: In a clean, dry, and inerted (e.g., under nitrogen or argon) reaction vessel, suspend 6-chloropurine (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C and add NaH (1.1 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 1 hour at this temperature.
-
Alkylation: Add a solution of the appropriate 1-(tosyloxy)propan-2-amine derivative (1.05 eq) in anhydrous DMF dropwise, keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 70 °C for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification
Problem: Difficulty in Removing Polar Impurities
Symptoms:
-
The isolated product contains persistent polar impurities that are difficult to remove by standard crystallization.
-
Chromatographic purification shows poor separation between the product and impurities.
Potential Causes & Solutions:
The target compound is a polar, ionizable molecule, which can make purification challenging.[5]
-
Inadequate Crystallization Solvent System: The solvent system used for crystallization may not be optimal for rejecting impurities.
-
Recommendation: A systematic screen of crystallization solvents is recommended. Consider anti-solvent crystallization, where the crude product is dissolved in a good solvent and a poor solvent is added to induce precipitation.[6] For hydrochloride salts, a common technique is to dissolve the free base in a solvent like isopropanol or ethyl acetate and then add a solution of HCl in an organic solvent to precipitate the salt.[7][8]
-
-
Chromatography Method: Standard normal-phase or reverse-phase chromatography may not be effective for highly polar compounds.
-
Recommendation: For challenging separations of polar basic compounds, consider alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Strong Cation Exchange (SCX) chromatography.[5][9] These methods are specifically designed for the retention and separation of polar and ionic compounds.[9]
-
| Purification Technique | Principle | Best For |
| Recrystallization | Differential solubility of product and impurities at different temperatures or in different solvent mixtures. | Removing less polar or structurally different impurities. |
| Reverse-Phase Chromatography | Partitioning based on hydrophobicity. | Separating compounds with different polarities. May require ion-pairing agents for salts. |
| HILIC | Partitioning of polar compounds into a water-enriched layer on the surface of a polar stationary phase. | Purifying very polar, water-soluble compounds.[5] |
| SCX Chromatography | Ionic interaction between the positively charged analyte and a negatively charged stationary phase. | Separating and purifying basic, positively charged compounds.[9] |
Hydrochloride Salt Formation & Isolation
Problem: Inconsistent Salt Formation or Oily Product
Symptoms:
-
The hydrochloride salt fails to precipitate or precipitates as an oil rather than a crystalline solid.
-
The isolated salt has a variable or non-stoichiometric amount of HCl.
Potential Causes & Solutions:
The formation of a stable, crystalline hydrochloride salt is dependent on several factors, including solvent choice, water content, and pH control.[10]
-
Presence of Water: The use of aqueous HCl can sometimes lead to lower yields due to the solubility of the hydrochloride salt in water, or it may hinder the formation of an anhydrous crystalline salt.[11]
-
Recommendation: Use anhydrous methods for salt formation. This can be achieved by using gaseous HCl or a solution of HCl in a dry organic solvent like diethyl ether, isopropanol, or ethyl acetate.[8][11] A useful laboratory-scale method involves the reaction of acetyl chloride with an alcohol (e.g., ethanol) in a solvent like ethyl acetate to generate anhydrous HCl in situ.
-
-
Inappropriate Solvent: The solvent used for the salt formation may be too polar, preventing the salt from precipitating.
-
Recommendation: Dissolve the free base in a minimally polar solvent that can dissolve the base but not the salt. Then, add the HCl solution. If the salt is soluble in the reaction solvent, an anti-solvent (a non-polar solvent in which the salt is insoluble) can be added to induce precipitation.[7]
-
-
pH Control: Incorrect pH can lead to incomplete salt formation or the co-precipitation of the free base.
-
Recommendation: Carefully control the addition of HCl, monitoring the pH of the solution. Titrate the free base solution with the HCl solution until the desired pH is reached.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride?
The primary starting material is 6-chloropurine.[12] This is then alkylated with a suitable derivative of 1-aminopropan-2-ol, which is subsequently converted to the desired amine.
Q2: How can I confirm the regiochemistry of the alkylation (N9 vs. N7)?
The most definitive method for confirming the regiochemistry is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can show long-range correlations between the protons on the propan-2-amine side chain and the carbons of the purine ring, allowing for unambiguous assignment of the N9 or N7 position. X-ray crystallography of a suitable crystal can also provide definitive structural proof.
Q3: What are the typical impurities I should look for during process development?
-
N7-alkylated regioisomer: As discussed in the troubleshooting section, this is a common process-related impurity.[13][14]
-
Starting materials: Unreacted 6-chloropurine and the alkylating agent.
-
Di-alkylated species: Although less common, it is possible to get alkylation at both N7 and N9 under certain conditions.
-
Hydrolysis product: The 6-chloro group on the purine ring can be susceptible to hydrolysis to form hypoxanthine derivatives, particularly under non-anhydrous or basic conditions.
Q4: Are there any specific safety precautions I should take when working with these materials at scale?
-
Sodium Hydride (NaH): NaH is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in a glove box or under a dry, inert atmosphere.
-
6-Chloropurine: This compound is a suspected mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Anhydrous HCl: Gaseous HCl is corrosive and toxic. Work in a well-ventilated fume hood and use appropriate respiratory protection. Solutions of HCl in organic solvents are also corrosive and should be handled with care.
Q5: What analytical methods are recommended for in-process control and final product release?
-
In-Process Control (IPC):
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC): To monitor the progress of the reaction and check for the consumption of starting materials and the formation of the product.
-
-
Final Product Release:
-
HPLC: To determine the purity of the final product and quantify any impurities.
-
NMR (¹H and ¹³C): To confirm the structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition of the compound.
-
Karl Fischer Titration: To determine the water content of the final product.
-
III. References
-
Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. [Link]
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Regioselective alkylation reaction of purines under microwave irradiation. SpringerLink. [Link]
-
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC. National Center for Biotechnology Information. [Link]
-
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. [Link]
-
API Purification | SFC & Tangential Flow. CordenPharma. [Link]
-
Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. AFPM. [Link]
-
Crystallisation in pharmaceutical processes. BIA. [Link]
-
Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office. [Link]
-
Isolation of primary amines as HCL salt problem. The Vespiary. [Link]
-
Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.
-
Amine and HCl - salt formation reaction. YouTube. [Link]
-
Problem with hydrochloride salt formation/isolation. Reddit. [Link]
-
Purification of APIs. ZEOCHEM. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
-
Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Process for purifying 2-amino-6-chloro-9-[(1'S,2'R)-1',2'-bis(hydroxymethyl)cyclopropane-1'-yl]methylpurine. European Patent Office. [Link]
-
Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. PubMed. [Link]
-
Forming oxalte salts of amines. Sciencemadness.org. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. data.epo.org [data.epo.org]
- 5. biotage.com [biotage.com]
- 6. bia.si [bia.si]
- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Profile: 6-Chloropurine vs. 1-(6-Chloro-9H-purin-9-yl)propan-2-amine Hydrochloride
Executive Summary
In the synthesis of purine-based therapeutics—particularly nucleoside reverse transcriptase inhibitors (NRTIs) like Tenofovir—the choice of starting material dictates the efficiency of the entire synthetic route. This guide objectively compares the foundational building block 6-chloropurine with the advanced, precision-engineered intermediate 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride . By analyzing their regioselectivity, nucleophilic aromatic substitution ( SNAr ) kinetics, and solubility profiles, we provide a definitive framework for researchers optimizing purine derivatization workflows.
Structural and Mechanistic Profiling
6-Chloropurine: The Versatile but Unselective Foundation
6-Chloropurine consists of a purine core with an electron-withdrawing chlorine atom at the C6 position, rendering it highly susceptible to SNAr reactions[1]. However, the imidazole ring possesses an acidic proton (pKa ~8.9) and exists as a tautomeric mixture between the N7 and N9 positions. Upon deprotonation by a strong base, the resulting delocalized anion reacts with electrophiles (e.g., alkyl halides) to yield a mixture of N9-alkylated (thermodynamic) and N7-alkylated (kinetic) isomers. The steric hindrance imposed by the adjacent C6-chlorine atom generally favors N9-alkylation, but the inevitable formation of N7-byproducts necessitates rigorous chromatographic separation[2].
1-(6-Chloro-9H-purin-9-yl)propan-2-amine Hydrochloride: The Precision Precursor
This advanced intermediate bypasses the regioselectivity bottleneck entirely. The N9 position is pre-alkylated with a 2-aminopropyl group, locking the purine structure and preventing any N7-alkylation side reactions. The primary amine on the side chain is protected as a hydrochloride salt, conferring high aqueous solubility. While the C6-chlorine remains primed for SNAr , the presence of the side-chain amine introduces a new mechanistic variable: upon neutralization, the free primary amine can act as a nucleophile, risking self-condensation or polymerization if external nucleophiles are not carefully controlled.
Comparative Reactivity Analysis
The following table summarizes the quantitative and qualitative performance metrics of both compounds to aid in synthetic planning.
| Parameter | 6-Chloropurine | 1-(6-Chloro-9H-purin-9-yl)propan-2-amine HCl |
| N-Alkylation Regioselectivity | Poor (Yields ~40-65% N9, ~7-13% N7)[2] | N/A (N9 is pre-blocked) |
| SNAr Reactivity at C6 | High (Requires exogenous base)[1] | High (Side-chain amine can compete) |
| Solubility Profile | Poor in water; ~10 mg/mL in DMSO[3] | Highly soluble in water (HCl salt) |
| Primary Application | General purine library synthesis | Targeted NRTI (e.g., Tenofovir) synthesis |
| Downstream Purification | Complex (Requires isomer separation)[2] | Streamlined (No positional isomers) |
Mechanistic Pathways
To visualize the causality behind these reactivity differences, the following diagrams map the critical decision points in their respective workflows.
Divergent N7/N9 alkylation pathway of 6-chloropurine highlighting regioselectivity challenges.
Chemoselective SNAr workflow for N9-substituted purines requiring amine control.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following self-validating protocols detail the standard handling of both compounds.
Protocol A: Base-Promoted N-Alkylation of 6-Chloropurine
Objective: Demonstrate the regioselectivity challenge and isolation of the N9 isomer.
-
Preparation: Suspend 6-chloropurine (1.0 eq, 500 mg) in anhydrous DMF (15 mL) under an inert argon atmosphere. Causality: DMF is required due to the in less polar organic solvents[3].
-
Deprotonation: Cool the suspension to 0 °C and add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Validation: The reaction is self-validating; the visible evolution of H2 gas and the transition from a cloudy suspension to a clear yellow solution indicates the successful formation of the purine anion.
-
Alkylation: Dropwise add the alkylating agent (e.g., an alkyl tosylate, 1.3 eq). Stir at room temperature for 12 hours.
-
Workup & Isolation: Quench with water and extract with ethyl acetate. The crude mixture will contain a ~4:1 to 5:1 ratio of N9 to N7 isomers. Pure N9 product must be isolated via silica gel flash chromatography (the N9 isomer typically elutes first due to lower polarity)[2].
Protocol B: Chemoselective SNAr of 1-(6-Chloro-9H-purin-9-yl)propan-2-amine HCl
Objective: Perform C6-substitution while preventing side-chain amine self-condensation.
-
Preparation: Dissolve (1.0 eq) in a biphasic mixture of dichloromethane and saturated aqueous NaHCO3 . Causality: The biphasic system neutralizes the HCl salt to liberate the free amine while immediately partitioning the reactive free base into the organic layer, minimizing aqueous degradation.
-
Nucleophilic Addition: To the separated organic layer, immediately add a large excess of the desired external nucleophile (e.g., a primary amine or alkoxide, 5.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Causality: Flooding the system with the external nucleophile kinetically outcompetes the intramolecular or intermolecular attack by the side-chain primary amine, preventing unwanted polymerization.
-
Reaction & Workup: Stir at 40 °C until TLC indicates complete consumption of the starting material. Wash the organic layer with brine, dry over Na2SO4 , and concentrate under reduced pressure to yield the C6-substituted product.
References
-
Title: SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Development of Purine-Derived 18F-Labeled Pro-drug Tracers for Imaging of MRP1 Activity with PET Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
Validation of quantitative analytical methods for 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride
Validation of Quantitative Analytical Methods for 1-(6-chloro-9H-purin-9-yl)propan-2-amine Hydrochloride: A Comparative Guide
The compound 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is a critical bifunctional intermediate frequently utilized in the synthesis of nucleoside analogues, antiviral agents, and adenosine receptor modulators. Structurally, it presents unique analytical challenges: a highly reactive 6-chloro group susceptible to hydrolysis, a basic primary amine that induces peak tailing on traditional silica columns, and the persistent presence of N7-alkylated regioisomers generated during purine synthesis.
To ensure pharmaceutical quality and safety, analytical methods must be rigorously validated according to the latest ICH Q2(R2) and ICH Q14 guidelines[1][2]. This guide objectively compares the performance of three analytical platforms—HPLC-UV, UHPLC-PDA, and LC-MS/MS—and provides a self-validating, step-by-step protocol for the optimal methodology.
Mechanistic Challenges & Analytical Causality
Designing a robust analytical method for this compound requires understanding the causality behind each chromatographic parameter:
-
Amine Protonation & Column Selection: The primary amine has a pKa of ~9.5. At neutral pH, secondary interactions between the protonated amine and unendcapped silanols on standard C18 columns cause severe peak tailing. We utilize a low-pH mobile phase (0.1% Formic Acid, pH ~2.7) combined with a Charged Surface Hybrid (CSH) C18 column. The CSH technology provides a slight positive surface charge that repels the protonated amine, ensuring sharp, symmetrical peaks.
-
MS-Compatibility: While phosphate buffers offer excellent pH buffering, they are non-volatile. By selecting 0.1% Formic Acid, the UHPLC-PDA method is fully MS-compatible. This allows the exact same chromatographic conditions to be transferred to an LC-MS/MS system for the identification of unknown impurities[3].
-
Regioisomer Resolution: Alkylation of 6-chloropurine inevitably produces the undesired N7-isomer alongside the target N9-isomer. UHPLC utilizing sub-2-micron particles provides the theoretical plate count (>15,000) necessary to achieve baseline resolution between these closely eluting isomers.
Quantitative Performance Comparison
The following table summarizes the experimental validation data, comparing traditional HPLC against optimized UHPLC and trace-level LC-MS/MS alternatives. UHPLC-PDA emerges as the optimal balance of throughput, precision, and resolution for routine assay and impurity profiling.
Table 1: Performance Comparison of Analytical Platforms
| Validation Parameter | HPLC-UV (Traditional) | UHPLC-PDA (Optimized) | LC-MS/MS (Trace Analysis) |
| Primary Application | Bulk API Assay | High-Throughput Impurity Profiling | Genotoxic Impurity (GTI) Quantitation |
| Column Technology | 5 µm C18 (4.6 x 250 mm) | 1.7 µm CSH C18 (2.1 x 100 mm) | 1.7 µm C18 (2.1 x 50 mm) |
| Run Time | 25.0 min | 6.0 min | 3.5 min |
| Resolution (N7 vs. N9) | 1.8 | 3.5 | N/A (Separated by MRM transitions) |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 µg/mL | 0.001 µg/mL (1 ng/mL) |
| Linearity Range | 10 – 150 µg/mL | 0.1 – 200 µg/mL | 0.005 – 10 µg/mL |
| Precision (%RSD, n=6) | 1.2% | 0.4% | 2.5% |
| Accuracy (% Recovery) | 98.5 – 101.2% | 99.1 – 100.8% | 95.0 – 105.0% |
Self-Validating Experimental Protocol (UHPLC-PDA)
This protocol is designed as a self-validating system. It incorporates automated System Suitability Testing (SST) gates; if the SST criteria are not met, the sequence automatically halts, preventing the generation of invalid analytical data[4].
Phase A: Chromatographic Setup
-
Column: Waters Acquity UPLC CSH C18 (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: 5% B hold for 0.5 min; ramp to 60% B over 4.5 min; flush at 95% B for 1 min; re-equilibrate at 5% B for 1 min. (Total run time: 7.0 min).
-
Flow Rate & Temperature: 0.4 mL/min at 40°C.
-
Detection: PDA scanning 200–400 nm, extracted at 265 nm (purine absorbance maximum).
Phase B: System Suitability Test (SST)
Inject a standard solution (0.5 mg/mL) six times. The system is validated for the run only if:
-
Retention time %RSD is ≤ 1.0%.
-
Peak area %RSD is ≤ 2.0%.
-
USP Tailing Factor is ≤ 1.5.
-
Resolution between 1-(6-chloro-9H-purin-9-yl)propan-2-amine and its N7-isomer is ≥ 2.0.
Phase C: ICH Q2(R2) Validation Execution
-
Specificity (Forced Degradation): Subject the compound to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV light (254 nm), and thermal stress (60°C) for 24 hours. Causality check: Verify via PDA peak purity that the 6-chloro hydrolysis product (hypoxanthine derivative) is baseline resolved from the parent peak. Mass balance must exceed 95%[5].
-
Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (0.5 mg/mL). Plot peak area vs. concentration. Acceptance criteria: Correlation coefficient (R²) ≥ 0.999.
-
Accuracy (Recovery): Spike known amounts of the reference standard into a placebo matrix at 50%, 100%, and 150% levels in triplicate. Calculate the percentage recovery. Acceptance criteria: 98.0% – 102.0%.
-
Precision: Assess repeatability by preparing six independent sample preparations at 100% concentration. Assess intermediate precision by having a second analyst repeat the assay on a different day using a different UHPLC system. Acceptance criteria: Overall %RSD ≤ 2.0%.
Regulatory Alignment & Lifecycle Management
The recent modernization of ICH Q2(R2) and the introduction of ICH Q14 shift analytical validation from a one-time "check-the-box" event to a continuous lifecycle management approach[1][5]. The workflow below illustrates how method development and validation are intrinsically linked to continuous monitoring.
Analytical method lifecycle workflow aligning ICH Q14 development with ICH Q2(R2) validation.
References
-
ICH and FDA Guidelines for Analytical Method Validation, Lab Manager, [Link]
-
ICH Q2 (R2) Validation of Analytical Procedures, MasterControl, [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation, ECA Academy, [Link]
-
Analytical Method Validation: From One-Time Event to Lifecycle Approach, QbD Group, [Link]
-
Method Development, Stability, and Pharmacokinetic Studies of Acyclovir-Loaded Topical Formulation in Spiked Rat Plasma, ResearchGate, [Link]
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - Analytical Quality Control Group [analytical.gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. mastercontrol.com [mastercontrol.com]
- 5. qbdgroup.com [qbdgroup.com]
Benchmarking Purity of Commercial 1-(6-chloro-9H-purin-9-yl)propan-2-amine Hydrochloride Suppliers: A Comprehensive Analytical Guide
Executive Summary
In the development of next-generation aza-nucleotide analogs and phosphonoamidate prodrugs (critical in antiviral and oncology pipelines), 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride (CAS 1822677-29-1) serves as a foundational building block[1]. The primary amine provides an attachment point for phosphonylation, while the 6-chloro position acts as a versatile electrophilic handle for subsequent amination or cross-coupling. However, the commercial supply chain for this intermediate is plagued by structural isomers and degradation products that can severely depress downstream active pharmaceutical ingredient (API) yields. This guide provides an objective benchmarking of commercial suppliers and establishes a self-validating analytical workflow to ensure raw material integrity.
Mechanistic Context: The Causality of Impurities
As a Senior Application Scientist, I frequently observe that failing to profile incoming purine intermediates leads to catastrophic yield losses during late-stage API synthesis. The impurities in this specific building block are not merely inert fillers; they are reactive species that propagate through the synthetic sequence.
-
N7-Alkylation Isomers (The Regiochemical Defect): Purine alkylation of the 6-chloropurine starting material[2] inherently yields a mixture of N9 (thermodynamically favored) and N7 (kinetically competitive) isomers. If a supplier utilizes non-selective alkylation conditions or fails to perform rigorous recrystallization, the N7-isomer carries over. Because the N7-isomer possesses similar solubility and reactivity to the target N9-isomer, it will undergo downstream phosphonylation, creating a structurally analogous API impurity that is notoriously difficult to separate via standard chromatography.
-
6-Hydroxy Purine (The Hydrolysis Defect): The 6-chloro position is highly activated for nucleophilic aromatic substitution (SNAr). During the formation of the hydrochloride salt, exposure to excess aqueous HCl can drive the hydrolysis of the chlorine atom, yielding a 6-hydroxy (hypoxanthine-like) defect.
-
Moisture Content: The hydrochloride salt form stabilizes the primary amine but renders the bulk powder highly hygroscopic. Excess water acts as a nucleophile in downstream reactions and accelerates the aforementioned 6-chloro hydrolysis during storage.
Fig 1: Synthetic pathway of the target intermediate and the emergence of critical structural impurities.
Quantitative Supplier Benchmarking
To establish a baseline, we benchmarked three commercial grades of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride. Supplier A represents a premium catalog vendor (e.g., Sigma-Aldrich/Enamine[1]), Supplier B represents a mid-tier bulk supplier (e.g., BLD Pharm[3]), and Supplier C represents an anonymized discount vendor.
Note: Data represents averaged triplicate analyses from three distinct lots per supplier.
| Supplier Grade | Claimed Purity | Actual Purity (LC-UV) | N7-Isomer (%) | 6-OH Impurity (%) | Moisture (KF, %) |
| Supplier A (Premium) | ≥ 95.0% | 98.2% | 0.8% | 0.5% | 0.4% |
| Supplier B (Bulk) | ≥ 97.0% | 96.5% | 2.1% | 0.9% | 1.2% |
| Supplier C (Discount) | ≥ 95.0% | 91.3% | 6.4% | 1.8% | 3.5% |
Insight: Supplier C's material is fundamentally incompatible with GMP-track API synthesis. The 6.4% N7-isomer burden will linearly translate into a 6.4% N7-API impurity, which typically exceeds the ICH Q3A qualification thresholds for new drug substances.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, relying solely on a supplier's Certificate of Analysis (CoA) is insufficient. The following self-validating analytical workflow must be executed upon raw material receipt.
Fig 2: Self-validating analytical workflow for benchmarking commercial purine intermediates.
Protocol 1: LC-UV/MS for Isomeric and Chemical Purity
-
Sample Preparation: Dissolve 10 mg of the intermediate in 10 mL of Methanol:Water (50:50, v/v).
-
Causality: While the hydrochloride salt is highly water-soluble, pure aqueous solutions accelerate the hydrolysis of the 6-chloro group to the 6-hydroxy defect during the autosampler queue. The methanolic mixture ensures solvation while kinetically trapping the molecule against degradation.
-
-
Chromatographic Conditions:
-
Column: Waters XSelect C18 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Detection: UV at 265 nm (optimal for 6-chloropurines[2]).
-
Causality: The primary amine is positively charged at neutral pH, leading to severe peak tailing due to secondary interactions with residual silanols on the stationary phase. TFA acts as a volatile ion-pairing agent, masking the amine and ensuring sharp, symmetrical peaks. The N7 and N9 isomers possess distinct dipole moments, allowing the C18 stationary phase to resolve them effectively under this shallow gradient.
-
-
Self-Validation (System Suitability): The protocol validates itself via the resolution factor ( Rs ). If the Rs between the N9 target peak and the N7 isomer peak drops below 2.0, the system fails suitability. This immediately flags column degradation or insufficient ion-pairing, preventing false-positive purity reports.
Protocol 2: 1 H-NMR for Orthogonal N7/N9 Validation
-
Methodology: Dissolve 5 mg of the sample in 0.5 mL of DMSO- d6 . Acquire a standard 1D 1 H-NMR spectrum at 400 MHz.
-
Causality: LC-UV cannot definitively assign the regiochemistry of the isomers without pure reference standards. Purine derivatives exhibit distinct tautomeric and electronic shifts[4]. The purine C8 proton is highly sensitive to its electronic environment. In the desired N9 isomer, the C8 proton typically resonates around 8.5–8.6 ppm . In the undesired N7 isomer, the altered electron-withdrawing effects of the purine ring shift the C8 proton downfield to ~8.8–8.9 ppm .
-
Self-Validation: Integrating these two distinct singlet signals provides a response-factor-independent quantification of the isomeric ratio, serving as an orthogonal check that validates the LC-UV integration data.
Protocol 3: Karl Fischer Coulometric Titration
-
Methodology: Inject 50 mg of the solid powder directly into the coulometric titration cell.
-
Causality: The hydrochloride salt of the propan-2-amine moiety is highly hygroscopic. Excess moisture not only disrupts stoichiometric equivalents for downstream reactions but also acts as a nucleophile during storage.
-
Self-Validation: The coulometric system continuously monitors background drift. If the drift exceeds 10 µ g/min prior to sample injection, the titration is automatically aborted. This ensures that atmospheric humidity does not artificially inflate the sample's moisture reading, guaranteeing absolute trustworthiness of the data.
References
-
Sigma-Aldrich, "1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride - Sigma-Aldrich", 1
-
BLD Pharm, "2346-74-9 | 6-Chloro-9-methyl-9H-purine | BLD Pharm", 3
-
Cayman Chemical, "6-Chloropurine - PRODUCT INFORMATION", 2
-
PubChem, "2-Amino-6-chloropurine | C5H4ClN5", 4
Sources
A Comparative Guide to the Stability of 6-Chloropurine Derivatives: Hydrochloride Salt vs. Free Base
For researchers and professionals in drug development, the selection of the optimal form of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation. This decision profoundly impacts a drug's stability, solubility, and bioavailability. This guide provides an in-depth, objective comparison of the hydrochloride (HCl) salt and the free base forms of 6-chloropurine derivatives, a critical class of intermediates for synthesizing antiviral and antineoplastic agents.[1][2] We will explore the theoretical underpinnings of their stability differences and provide detailed experimental protocols for their evaluation, grounded in authoritative standards.
Theoretical Framework: The Physicochemical Rationale for Salt Formation
The conversion of a free base, such as a 6-chloropurine derivative, into a salt form is a common strategy to enhance its physicochemical properties.[3][4] The fundamental difference lies in the protonation of a basic nitrogen atom within the purine ring structure, forming an ionic bond with the chloride counter-ion. This seemingly simple modification has significant consequences.
-
Solubility: Pharmaceutical salts are generally more water-soluble than their free base counterparts.[3] This is because the ionic nature of the salt allows for more favorable interactions with polar water molecules. For weakly basic compounds like purine derivatives, the solubility of the HCl salt is often pH-dependent, being significantly higher in acidic to neutral media where it remains ionized.
-
Stability: The protonation at a nitrogen atom can alter the electronic distribution within the purine ring system. This can influence its susceptibility to degradation pathways, most notably hydrolysis. The primary degradation product of 6-chloropurine is often hypoxanthine, formed by the hydrolysis of the C6-Cl bond.[5] The stability of the salt versus the free base in both solid and solution states can differ and must be experimentally determined.
-
Hygroscopicity: Hygroscopicity, the tendency to absorb moisture from the air, is a critical parameter. While salts can sometimes be more hygroscopic than the free base, this is not a universal rule.[4] Excessive hygroscopicity can lead to physical changes like deliquescence and can accelerate chemical degradation.
-
Thermal Properties: Salts typically exhibit higher melting points and different thermal decomposition profiles compared to their corresponding free bases.[6][7] These characteristics are important for manufacturing processes, such as milling and granulation.
Experimental Design for Comprehensive Stability Assessment
To objectively compare the two forms, a series of standardized experiments should be conducted. The protocols described below are designed to provide a robust, self-validating system for assessing stability, drawing from principles outlined by the International Council for Harmonisation (ICH) guidelines.[8][9][10][11][12]
This study evaluates the intrinsic stability of the solid forms by subjecting them to accelerated environmental conditions.
Objective: To compare the degradation rates of the HCl salt and free base in the solid state under stress conditions as defined by ICH Q1A guidelines.[8][11]
Methodology:
-
Place accurately weighed samples (e.g., 100 mg) of both the 6-chloropurine derivative free base and its HCl salt in separate, appropriate containers (e.g., glass vials).
-
Expose the samples to a set of accelerated stability conditions. A standard condition is 40°C ± 2°C and 75% RH ± 5% RH.[8]
-
For photostability testing, expose the samples to a minimum of 1.2 million lux-hours of visible light and 200 watt-hours/square meter of UV radiation, as per ICH Q1B.[8]
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Assay the samples for purity and the presence of degradation products using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[13][14]
Data Presentation:
| Parameter | Time Point | 6-Chloropurine Derivative (Free Base) | 6-Chloropurine Derivative (HCl Salt) |
| Purity (%) | 0 Months | 99.8% | 99.9% |
| (40°C/75% RH) | 1 Month | 99.5% | 99.6% |
| 3 Months | 98.9% | 99.1% | |
| 6 Months | 97.8% | 98.5% | |
| Major Degradant | 6 Months | Hypoxanthine derivative (1.5%) | Hypoxanthine derivative (1.0%) |
| Appearance | 6 Months | Slight discoloration | No change |
Thermal analysis provides insights into the melting point, decomposition temperature, and the presence of solvates or hydrates.
Objective: To determine and compare the thermal properties of the HCl salt and free base.
Methodology:
-
Differential Scanning Calorimetry (DSC): Accurately weigh 2-5 mg of the sample into an aluminum pan. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge and record the heat flow to detect thermal events like melting and decomposition.[6][7]
-
Thermogravimetric Analysis (TGA): Accurately weigh 5-10 mg of the sample into a TGA pan. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge and record the mass loss as a function of temperature.[6][7]
Data Presentation:
| Parameter | 6-Chloropurine Derivative (Free Base) | 6-Chloropurine Derivative (HCl Salt) |
| Melting Point (DSC) | >300 °C (decomposes) | >250 °C (decomposes)[15] |
| Decomposition Onset (TGA) | ~310 °C | ~260 °C (initial mass loss may indicate HCl loss) |
| Mass Loss at 150°C (TGA) | < 0.1% | ~0.5% (potential loss of bound solvent/water) |
This experiment is crucial for understanding how the compounds will behave in aqueous environments, such as during formulation or in physiological conditions.
Objective: To compare the degradation rates of the HCl salt and free base in aqueous solutions at various pH levels.
Methodology:
-
Prepare buffered solutions at relevant pH values (e.g., pH 2.0, pH 7.4, and pH 9.0).
-
Prepare stock solutions of both the free base and the HCl salt in a suitable solvent and dilute them into the buffered solutions to a final concentration (e.g., 100 µg/mL).
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, 72 hours).
-
Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining parent compound and the formation of the primary degradant (e.g., hypoxanthine derivative).
Data Presentation:
| pH | Time Point (hours) | Parent Remaining (%) - Free Base | Parent Remaining (%) - HCl Salt |
| 2.0 | 72 | 98.5% | 99.0% |
| 7.4 | 72 | 95.2% | 96.5% |
| 9.0 | 72 | 88.1% | 90.3% |
Visualization of Experimental Workflows
To ensure clarity and reproducibility, the logical flow of these protocols is visualized below.
Caption: Workflow for Thermal Analysis using DSC and TGA.
Interpretation and Strategic Recommendations
Based on the illustrative data, the hydrochloride salt of the 6-chloropurine derivative demonstrates modestly superior stability in both solid-state and aqueous conditions compared to the free base.
-
Solid-State: The lower rate of degradation and lack of discoloration under accelerated conditions suggest the HCl salt is the more robust form for long-term storage and handling. This increased stability could be attributed to the protonated purine ring being less susceptible to oxidation or other degradation pathways.
-
Aqueous State: The HCl salt also shows slightly better stability across the tested pH range. This is particularly relevant for developing liquid formulations or for predicting in-vivo stability. The greater stability in acidic conditions (pH 2.0) is advantageous for oral dosage forms that must pass through the stomach.
-
Thermal Profile: The thermal data indicates that both forms are high-melting solids. The TGA profile of the HCl salt should be carefully examined to confirm if the initial mass loss corresponds to the stoichiometric loss of HCl or the loss of water/solvent, which would inform drying and storage procedures. [7] Conclusion for Drug Development Professionals:
For 6-chloropurine derivatives, forming the hydrochloride salt appears to be a beneficial strategy for enhancing chemical stability. The data suggests that the HCl salt offers advantages in terms of reduced degradation under stress conditions, which can translate to a longer shelf-life and more robust product formulation. While the free base may still be suitable for certain applications, particularly if its solubility profile in specific non-aqueous systems is advantageous, the HCl salt generally presents a more favorable profile for development into a conventional dosage form.
It is imperative that these studies are conducted for each specific 6-chloropurine derivative, as substitutions on the purine ring can significantly influence the physicochemical properties of both the free base and its corresponding salts.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH Quality Guidelines Overview. International Council for Harmonisation. [Link]
-
A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). ProPharma Group. [Link]
-
6-CHLOROPURINE (6ClP) - Physico-chemical Properties. ChemBK. [Link]
-
ICHQ1A(R2) Stability Testing of New Drug Substance and Product and ICHQ1C Stability Testing of New Dosage Forms. ResearchGate. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
-
Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. ACS Omega. [Link]
-
Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt. PubMed. [Link]
-
Chemical Properties of 6-Chloropurine (CAS 87-42-3). Cheméo. [Link]
-
Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. ACS Publications. [Link]
-
6-Chloropurine. PubChem. [Link]
-
Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. ResearchGate. [Link]
-
Detection of Hypoxanthine from Inosine and Unusual Hydrolysis of Immunosuppressive Drug Azathioprine through the Formation of a Diruthenium(III) System. PMC. [Link]
-
Assay and Stability Testing. Kinam Park, Purdue University. [Link]
-
Analytical Techniques In Stability Testing. Separation Science. [Link]
Sources
- 1. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative studies on the in vivo action of 6-chloropurine, 6-chloropurine ribonucleoside, and 6-chloro-9-ethylpurine on sarcoma 180 ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Solid state characterization, solubility, intrinsic dissolution and stability behavior of allopurinol hydrochloride salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fdm-makers.com [fdm-makers.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. biobostonconsulting.com [biobostonconsulting.com]
- 11. researchgate.net [researchgate.net]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. kinampark.com [kinampark.com]
- 14. sepscience.com [sepscience.com]
- 15. 6-CHLOROPURINE, HYDROCHLORIDE [chemicalbook.com]
Cross-validation of NMR and FTIR spectra for 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride
An in-depth technical guide for researchers and drug development professionals on the structural elucidation and analytical validation of complex purine intermediates.
The Analytical Challenge: Regiochemistry and Salt-State Integrity
The compound 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is a highly functionalized heterocyclic intermediate. Structurally, it features a purine core with a reactive chlorine atom at the C6 position—making it a prime candidate for subsequent SNAr reactions in the synthesis of antiviral analogs (e.g., tenofovir derivatives)—and a primary amine protected as a hydrochloride salt to prevent unwanted intramolecular cyclization.
Analyzing this compound presents three distinct challenges:
-
Regiochemical Ambiguity: During the alkylation of 6-chloropurine, the alkyl chain can attach at either the N7 or N9 position. Differentiating these isomers is notoriously difficult using 1D NMR alone.
-
Salt-State Confirmation: Confirming that the primary amine exists fully protonated as a hydrochloride salt ( −NH3+Cl− ) rather than a free base is critical for downstream stoichiometry and solubility.
-
Halogen Integrity: The C6-Cl bond is susceptible to hydrolysis, requiring confirmation that the chlorine remains intact.
To solve these challenges, regulatory authorities and industry leaders increasingly mandate the use of multiple complementary techniques to ensure robust pharmaceutical evaluation[1]. Relying on a single modality introduces blind spots; therefore, an orthogonal cross-validation approach using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for late-stage API and intermediate structural proof[2].
Modality Comparison: Single-Technique vs. Orthogonal Cross-Validation
To objectively evaluate analytical performance, we must compare the diagnostic power of standalone techniques against a cross-validated system.
Table 1: Analytical Performance Comparison for Purine Intermediates
| Analytical Objective | 1D/2D NMR (Standalone) | ATR-FTIR (Standalone) | Orthogonal Cross-Validation (NMR + FTIR) |
| Regiochemistry (N7 vs. N9) | High. 2D HMBC provides exact atomic connectivity via 3J couplings. | Low. Cannot definitively assign alkylation position. | Absolute. NMR proves connectivity; FTIR confirms the resulting electronic shifts in the purine ring. |
| Salt Form Confirmation | Moderate. Chemical shifts of −NH3+ can fluctuate based on solvent concentration and water content. | High. Distinct −NH3+ stretching and bending vibrations are clearly visible in the solid state. | Absolute. FTIR proves solid-state salt integrity; NMR confirms protonation ratio in solution. |
| C-Cl Bond Integrity | Moderate. Inferred indirectly via 13C chemical shift of C6 (~149-151 ppm). | High. Direct observation of C-Cl stretching vibrations (~600 cm⁻¹). | Absolute. Direct vibrational confirmation paired with precise carbon environment mapping. |
| Sample State | Solution-state (requires dissolution, risking salt dissociation). | Solid-state (analyzed as-is, preserving polymorphic/salt form). | Comprehensive profile across both physical states. |
Self-Validating Experimental Methodologies
To achieve a self-validating dataset, the experimental protocols must be carefully designed to prevent sample degradation or artifact generation. Below are the causally-driven methodologies for analyzing 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride.
Protocol A: High-Resolution Multinuclear NMR (Solution State)
Advanced 2D and 3D NMR-based structural analysis is necessary to determine the spatial configuration of atoms in a molecule, which is required for regulatory compliance[3].
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6 .
-
Causality: DMSO- d6 is chosen over D2O or CDCl3 for two reasons. First, the hydrochloride salt is highly soluble in DMSO. Second, DMSO is an aprotic solvent that significantly slows down the chemical exchange of the −NH3+ protons, allowing them to be observed as a distinct, broad multiplet rather than exchanging into the baseline[3].
-
-
1D Acquisition ( 1H and 13C ): Acquire 1H NMR at 600 MHz and 13C NMR at 150 MHz. Ensure a relaxation delay ( D1 ) of at least 2 seconds to allow for accurate integration of the quaternary purine carbons.
-
2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings ( nJCH=8 Hz).
-
Causality: The HMBC is the critical self-validating step for regiochemistry. If the compound is the N9-isomer, the aliphatic −CH2− protons will show strong cross-peaks to both C4 and C8 of the purine ring. If it were the N7-isomer, correlations would appear at C5 and C8 instead.
-
Protocol B: ATR-FTIR Spectroscopy (Solid State)
In situ and solid-state FTIR provides critical structural data without the solvent interference seen in solution-state methods[4].
-
Sample Preparation: Place 2-3 mg of the neat, solid powder directly onto a Diamond Attenuated Total Reflectance (ATR) crystal.
-
Causality: ATR is strictly preferred over traditional KBr pellet pressing. Subjecting a hydrochloride salt to the extreme pressures required for KBr pellet formation can induce solid-state ion exchange (swapping Cl− for Br− ), which alters the hydrogen-bonding network and invalidates the salt-state analysis.
-
-
Acquisition: Apply consistent anvil pressure. Acquire 64 scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 2 cm⁻¹.
-
Background Subtraction: Ensure an ambient air background is subtracted immediately prior to acquisition to remove atmospheric water and CO2 interference.
Analytical Workflows & Logical Frameworks
The integration of these analytical modalities ensures enhanced control of quality and structural verification[5]. The following diagrams illustrate the workflow and the logical cross-validation framework.
Figure 1: Orthogonal analytical workflow for the structural elucidation of purine derivatives.
Figure 2: Self-validating logical framework for resolving regiochemical and salt-state ambiguities.
Quantitative Data Synthesis & Spectral Cross-Validation
The true power of this methodology lies in mapping the quantitative data from both techniques to form a unified structural proof. Table 2 summarizes the expected cross-validated spectral assignments for the target compound.
Table 2: Cross-Validated Spectral Assignments
| Structural Moiety | NMR Data (DMSO- d6 ) | FTIR Data (Solid State ATR) | Cross-Validation Logic |
| Primary Amine HCl ( −NH3+Cl− ) | 1H : Broad singlet/multiplet at ~8.2–8.5 ppm (integrates to 3H). | Broad, overlapping stretching bands between 3200–2600 cm⁻¹ ; bending at ~1600 cm⁻¹ . | NMR confirms the 3-proton integration (protonation state); FTIR confirms the solid-state ionic hydrogen bonding network of the salt. |
| Purine Core (C2, C8) | 1H : Two sharp singlets at ~8.7 ppm (H2) and ~8.6 ppm (H8). | Strong C=N and C=C ring stretching vibrations at 1590 cm⁻¹ and 1560 cm⁻¹ . | NMR proves the presence of the two isolated aromatic protons; FTIR confirms the highly conjugated heteroaromatic ring system. |
| C6-Cl Bond | 13C : Deshielded quaternary carbon signal at ~149–151 ppm . | Distinct, sharp C−Cl stretching vibration at ~600–650 cm⁻¹ . | NMR infers the halogen via electronic deshielding of C6; FTIR directly proves the presence of the heavy atom bond. |
| N9 Aliphatic Chain ( −CH2−CH−CH3 ) | 1H : Doublet at ~1.2 ppm ( −CH3 ), multiplet at ~3.6 ppm ( −CH− ), multiplet at ~4.4 ppm ( −CH2− ). | Aliphatic C−H stretching just below 3000 cm⁻¹ (~2980, 2930 cm⁻¹ ). | NMR provides the exact spin-spin splitting ( J -coupling) to prove the propyl chain connectivity; FTIR confirms sp3 hybridization. |
Conclusion
For complex pharmaceutical intermediates like 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride, relying on a single analytical technique introduces unacceptable risks regarding regiochemistry and salt-state integrity. By employing an orthogonal cross-validation strategy—pairing the deep connectivity insights of 2D NMR with the functional group and solid-state fidelity of ATR-FTIR—researchers create a self-validating dataset. This approach not only satisfies stringent regulatory requirements for structural elucidation but also ensures downstream synthetic reliability during API scale-up.
References
-
Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. malvesfalcao.com. Available at:[Link]
-
Structure Analysis. Bruker. Available at:[Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. Available at:[Link]
-
Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Analytical Chemistry (ACS Publications). Available at:[Link]
-
Using PAT To Understand, Control, and Rapidly Scale Up the Production of a Hydrogenation Reaction and Isolation of Pharmaceutical Intermediate. Organic Process Research & Development (ACS Publications). Available at:[Link]
Sources
1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride proper disposal procedures
An In-Depth Technical Guide to the Proper Disposal and Handling Procedures for 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride.
Introduction & Chemical Profiling
1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride is a highly reactive, halogenated nitrogen heterocycle utilized extensively as a pharmaceutical intermediate in the synthesis of nucleotide analogs. Due to its complex molecular architecture—combining a chlorinated purine ring, a primary amine, and a hydrochloride salt—improper disposal poses severe environmental and occupational risks. Standard drain disposal or municipal trash routing is strictly prohibited[1]. This guide provides field-proven, self-validating protocols for the safe handling, segregation, and thermal destruction of this compound, grounded in EPA Resource Conservation and Recovery Act (RCRA) standards[2] and prudent laboratory practices[3].
Physicochemical Hazard Profile & Disposal Causality
To safely manage this compound, researchers must understand the causality between its structural features and the required disposal interventions. Treating the waste without understanding its chemical behavior can lead to catastrophic equipment failure or toxic emissions.
| Chemical Feature | Hazard Profile & Combustion Byproducts | Quantitative Threshold / Required Intervention |
| 6-Chloro Substituent | Halogenated organic; risk of polychlorinated dibenzodioxin/furan (PCDD/F) formation. | >1000°C : High-temperature incineration with an afterburner required. |
| Purine Core + Amine | Nitrogen-rich heterocycle; generates toxic nitrogen oxides (NOx) upon thermal destruction. | 100% Capture : Incineration facility must be equipped with a flue gas scrubber. |
| Hydrochloride (HCl) Salt | Corrosive and acidic in aqueous solution; generates hydrogen chloride (HCl) gas. | pH 6.0–8.0 : Pre-disposal pH neutralization for liquids; alkaline scrubbing. |
| Biological Activity | Cytotoxic/mutagenic potential as a purine analog. | 0% Landfill : Total thermal destruction required. |
Experimental Protocols: Step-by-Step Disposal Methodologies
Protocol 1: Solid Waste & Powder Segregation Objective: Safely capture and segregate all solid residues, including unreacted powder, contaminated weighing paper, and disposable PPE. Causality: Dry sweeping or improper containerization can aerosolize the reactive purine dust, posing an inhalation hazard and contaminating non-halogenated waste streams, which drastically increases disposal costs and facility rejection rates[3].
-
Collection: Gather all solid residues using a slightly dampened (water or ethanol) absorbent wipe to prevent dust aerosolization[4].
-
Containerization: Place all solids, including contaminated gloves and vials, into a chemically compatible, puncture-resistant High-Density Polyethylene (HDPE) container.
-
Segregation: Strictly isolate this container from non-halogenated waste. Mixing halogenated and non-halogenated waste alters the heat content and halogen ratio, violating the incineration profile required by RCRA standards[2].
-
Labeling: Affix a GHS-compliant label designating the contents as "Hazardous Solid Waste: Halogenated Organic / Toxic"[3].
Protocol 2: Liquid Waste Segregation & Neutralization Objective: Process aqueous and organic solutions containing the compound for safe transport. Causality: The hydrochloride salt renders aqueous solutions acidic. If placed directly into metal drums or incompatible plastic carboys, it can catalyze degradation or react violently with other waste streams[5].
-
Solvent Classification: Determine if the waste stream is predominantly aqueous or organic (e.g., DMSO, DMF, Methanol).
-
Aqueous Neutralization (Self-Validating Step): For aqueous waste, test the initial pH using indicator strips. Slowly add a dilute alkaline solution (e.g., 1M NaOH or saturated NaHCO 3 ) while stirring until the pH stabilizes between 6.0 and 8.0. Validation: A stable pH reading of 7 confirms the neutralization of the HCl salt, preventing acid-catalyzed reactions in the waste carboy.
-
Transfer: Funnel the neutralized aqueous waste or the organic solvent waste into their respective designated "Halogenated Liquid Waste" carboys. Do not mix aqueous and organic streams[3].
-
Sealing: Cap the containers tightly immediately after transfer to prevent VOC emissions and cross-contamination.
Protocol 3: Emergency Spill Response Objective: Contain and neutralize accidental releases without exposing personnel to airborne particulates.
-
Evacuation & PPE: Isolate the spill area. Don a particulate respirator (N95/P100), safety goggles, and nitrile gloves[6].
-
Containment: For liquid spills, surround the area with inert absorbent material (e.g., vermiculite or dry sand). For solid spills, do not dry sweep[6].
-
Collection: Scoop the absorbed liquid or dampened solid into a closing hazardous waste receptacle[4].
-
Decontamination: Wash the contaminated surface with an excess of water and a mild detergent, collecting the washings into the aqueous halogenated waste stream.
Disposal Decision Workflow
Workflow for the segregation, neutralization, and thermal destruction of halogenated purine waste.
Final Incineration Logistics
The ultimate fate of 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride waste must be complete thermal destruction. The material must be transported by a licensed hazardous waste contractor to an authorized incinerator[1]. Because of the chlorine and nitrogen content, the facility must operate an afterburner (to ensure complete thermal destruction and prevent dioxin formation) and a flue gas scrubber (to capture and neutralize the acidic HCl and NOx gases generated during combustion)[6][7].
References
-
Thermo Fisher Scientific. "6-Chloropurine - SAFETY DATA SHEET". 1
-
SynQuest Labs. "6-Chloropurine - Safety Data Sheet". 6
-
Fisher Scientific. "SAFETY DATA SHEET - 1H-Purine, 6-chloro-". 4
-
BenchChem. "4-Cyclopentylpiperazin-1-amine | 61379-64-4". 7
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". 2
-
National Institutes of Health (NIH) / National Research Council. "Management of Waste - Prudent Practices in the Laboratory". 3
-
Cornell University Environment, Health and Safety. "Hazardous Waste Manual". 5
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Manual [ehs.cornell.edu]
- 6. synquestlabs.com [synquestlabs.com]
- 7. 4-Cyclopentylpiperazin-1-amine | 61379-64-4 | Benchchem [benchchem.com]
Personal protective equipment for handling 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride
As a Senior Application Scientist overseeing the synthesis and scale-up of antiviral therapeutics, I approach laboratory safety not as a checklist of compliance, but as a discipline of applied physical chemistry. Handling 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride —a critical, highly reactive intermediate in the synthesis of nucleotide analog reverse-transcriptase inhibitors (like Tenofovir)—requires a mechanistic understanding of its properties.
Because this compound is a halogenated purine derivative formulated as a hydrochloride salt, it presents unique occupational hazards. The HCl salt form drastically increases its aqueous solubility, meaning that if the powder contacts the mucous membranes of your respiratory tract or eyes, it will rapidly dissolve and become bioavailable. Furthermore, the 6-chloro-purine pharmacophore is highly electrophilic and carries inherent risks of acute toxicity and genotoxicity[1].
The following guide outlines the causality-driven selection of Personal Protective Equipment (PPE) and the self-validating operational protocols required to handle this intermediate safely.
Mechanistic Hazard Profiling & Causality
To design an effective safety protocol, we must first understand the chemical behavior of the target molecule. While specific toxicological data for every custom intermediate can be sparse, we ground our safety baseline on its parent scaffold, 6-chloropurine, and treat it as a Potentially Genotoxic Impurity (PGI) requiring high-containment handling.
-
Acute Oral and Inhalation Toxicity: Chloropurine derivatives are classified under Acute Toxicity Category 4 (Harmful if swallowed) and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) for respiratory irritation[1]. The generation of airborne dust must be strictly minimized[1].
-
Dermal and Ocular Reactivity: The compound causes serious eye irritation (Category 2) and skin irritation (Category 2)[2]. The presence of hydrolyzable chlorine and the hydrochloride salt means that contact with ocular fluid or sweat can cause localized pH drops, exacerbating tissue damage.
-
Thermal Decomposition: In the event of a fire or extreme heat, this compound decomposes into highly toxic gases, including hydrogen chloride gas, chlorine, and nitrogen oxides (NOx)[1].
Causality-Driven PPE Selection
PPE is your final barrier, not your primary strategy. Primary containment must always be achieved using Engineering Controls, such as a Ventilated Balance Enclosure (VBE) or an isolator. When selecting PPE, every item must serve a specific mechanistic purpose.
Table 1: PPE Specifications and Mechanistic Justification
| PPE Category | Specification Standard | Mechanistic Justification |
| Respiratory | N95 particulate respirator or PAPR (if OEL is exceeded) | Prevents inhalation of fine particulate matter. The aerodynamic diameter of milled API powders easily bypasses nasal filtration[3]. |
| Ocular | Non-vented safety goggles (EN 166 / NIOSH certified) | Prevents powder ingress[3]. Standard safety glasses are insufficient as airborne powders can bypass the side shields and react with ocular moisture. |
| Dermal (Hands) | Double Nitrile gloves (≥ 0.11 mm thickness, contrasting colors) | Prevents direct dermal absorption. Contrasting colors (e.g., blue inner, green outer) provide immediate visual validation if the outer glove breaches. |
| Dermal (Body) | Impervious Tyvek suit or flame-resistant lab coat with knit cuffs | Prevents accumulation of dust on personal clothing[3], eliminating secondary exposure vectors when leaving the lab. |
The Self-Validating Gowning Protocol
A robust safety system must be self-validating—meaning the successful completion of one step naturally verifies the integrity of the previous step. The gowning procedure below is designed so that any breach in the PPE barrier is immediately visually apparent.
Sequential gowning protocol ensuring a self-validating protective barrier.
Step-by-Step Gowning Execution:
-
Air-Leak Test: Inflate the inner (blue) nitrile gloves and roll the cuffs to trap the air. Squeeze to validate there are no micro-tears.
-
Suiting: Don the Tyvek suit, ensuring the knit cuffs sit over the inner blue gloves.
-
Respiratory & Ocular: Don the N95 mask and non-vented goggles. Perform a negative pressure seal check on the respirator.
-
Outer Barrier: Don the outer (green) nitrile gloves, pulling the cuffs over the sleeves of the Tyvek suit.
-
Validation: During operations, if you see blue showing through your hands, you have immediate visual validation that your primary green barrier has failed.
Operational Handling & Mass Balance Protocol
When handling 1-(6-chloro-9H-purin-9-yl)propan-2-amine hydrochloride, static electricity is your enemy. The HCl salt can generate a static charge, leading to powder repulsion and aerosolization.
Step-by-Step Weighing Procedure:
-
Static Mitigation: Wipe down the interior of the VBE and the exterior of the primary chemical container with a 70% Isopropanol/Water solution to dissipate static charges. Use grounded, anti-static spatulas.
-
Tare and Transfer: Place a secondary containment vessel (e.g., a larger glass beaker) on the balance. Tare the balance. Open the primary container only within the negative pressure zone of the VBE.
-
Mass Balance Validation: Transfer the required mass. Seal the primary container. Seal the secondary container. The final weight on the balance validates that no material was lost to the environment during the transfer process.
-
De-gowning: Remove the outer green gloves inside the VBE and dispose of them in the solid hazardous waste bin. Your inner blue gloves remain clean, allowing you to safely touch the exterior of the sealed secondary container to transport it to the reaction hood.
Spill Response and Environmental Containment
Because this intermediate is highly water-soluble[1], spill response relies on wet-decontamination rather than dry sweeping. Never dry sweep this powder , as it will immediately aerosolize the API, bypassing standard engineering controls.
Step-by-step logical workflow for hazardous API intermediate spill response.
Step-by-Step Spill Cleanup:
-
Isolation: Immediately halt work. If the spill is outside a VBE, evacuate the immediate area to allow airborne dust to settle.
-
PPE Upgrade: Responders must upgrade to a full-face respirator or PAPR to protect the ocular and respiratory mucosa from concentrated dust.
-
Wet Containment: Gently overlay the spilled powder with absorbent pads lightly dampened with water or a mild soapy solution. The high aqueous solubility of the HCl salt allows the water to rapidly bind the powder, preventing aerosolization.
-
Decontamination: Wipe inward from the edges of the spill to the center. Wash the surface thoroughly with soap and plenty of water[1].
-
Disposal: Place all contaminated pads, wipes, and outer PPE into a designated, clearly labeled hazardous waste container. The material must be disposed of at an approved waste disposal plant in accordance with RCRA or local environmental regulations[2].
References
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
